Product packaging for PETCM(Cat. No.:CAS No. 10129-56-3)

PETCM

Cat. No.: B158143
CAS No.: 10129-56-3
M. Wt: 240.5 g/mol
InChI Key: NGTDJJKTGRNNAU-UHFFFAOYSA-N
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Description

1,1,1-trichloro-3-pyridin-4-yl-2-propanol is a member of pyridines.
activates caspase-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl3NO B158143 PETCM CAS No. 10129-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTDJJKTGRNNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279678
Record name PETCM
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10129-56-3
Record name 10129-56-3
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Record name PETCM
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Record name PETCM
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Alpha-(trichloromethyl)-4-pyridineethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the synthetic pathway for Alpha-(trichloromethyl)-4-pyridineethanol, a compound of interest for its biological activities, including its role as a caspase-3 activator. The synthesis is predicated on the nucleophilic addition of a trichloromethyl anion to pyridine-4-carbaldehyde.

Core Synthesis Pathway

The primary route for synthesizing Alpha-(trichloromethyl)-4-pyridineethanol involves the reaction of pyridine-4-carbaldehyde with chloroform in the presence of a strong base, such as sodium hydroxide. This reaction is analogous to the well-established synthesis of its isomer, Alpha-(trichloromethyl)-3-pyridineethanol. The base abstracts a proton from chloroform to generate the highly nucleophilic trichloromethyl anion, which then attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. Subsequent protonation of the resulting alkoxide yields the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, based on analogous reactions of pyridine aldehydes with chloroform.

ParameterValue/Condition
Reactants Pyridine-4-carbaldehyde, Chloroform, Sodium Hydroxide
Solvent Methanol
Reaction Temperature 0-5 °C
Reaction Time Approximately 3.5 hours
Molar Ratio (Aldehyde:Chloroform:Base) 1 : 1.2 : 1.2 (approximate)
Yield 60-70% (expected, based on analogous reactions)
Purity >95% (achievable with recrystallization)

Experimental Protocol

This protocol is adapted from the established synthesis of the isomeric Alpha-(trichloromethyl)-3-pyridineethanol and is expected to be directly applicable.

Materials:

  • Pyridine-4-carbaldehyde

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Methanol (CH₃OH)

  • Water (H₂O)

  • Ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 107 parts by weight of pyridine-4-carbaldehyde in 400 parts of methanol.

  • Cooling: Cool the solution to a temperature between 0 °C and 5 °C using an ice bath.

  • Reagent Addition: While maintaining the temperature between 0-5 °C, slowly and simultaneously add a solution of 48 parts of sodium hydroxide in 100 parts of methanol and 144 parts of chloroform from separate dropping funnels over a period of approximately 2 hours with vigorous stirring.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1.5 hours.

  • Quenching and Precipitation: Pour the reaction mixture into 2000 parts of cold water. A crystalline precipitate of Alpha-(trichloromethyl)-4-pyridineethanol will form.

  • Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants Pyridine4Carbaldehyde Pyridine-4-carbaldehyde Intermediate Alkoxide Intermediate Pyridine4Carbaldehyde->Intermediate + CCl3- Chloroform Chloroform TrichloromethylAnion Trichloromethyl Anion (CCl3-) Chloroform->TrichloromethylAnion + NaOH NaOH NaOH TrichloromethylAnion->Intermediate Product Alpha-(trichloromethyl)-4-pyridineethanol Intermediate->Product + H2O (workup) H2O H2O

Caption: Reaction scheme for the synthesis of Alpha-(trichloromethyl)-4-pyridineethanol.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve Pyridine-4-carbaldehyde in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagents Add NaOH/Methanol and Chloroform (2 hours) cool->add_reagents react Stir at 0-5 °C (1.5 hours) add_reagents->react quench Pour into Cold Water react->quench precipitate Precipitation of Product quench->precipitate filtrate Filter Crude Product precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize dry Dry Under Vacuum recrystallize->dry end Final Product dry->end

An In-depth Technical Guide to Alpha-(trichloromethyl)-4-pyridineethanol (PETCM): A Pro-Apoptotic Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol, commonly known as PETCM, is a synthetic small molecule that has garnered interest in the scientific community for its potent pro-apoptotic activity. Identified as a direct activator of caspase-3, this compound plays a crucial role in the intrinsic pathway of apoptosis by facilitating the formation of the apoptosome, a key multi-protein complex in programmed cell death. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with this compound, serving as a valuable resource for researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery.

Chemical Properties

Alpha-(trichloromethyl)-4-pyridineethanol is a pyridine derivative characterized by a trichloromethyl group, which is crucial for its biological activity. Its chemical identity and known physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1,1,1-trichloro-3-(pyridin-4-yl)propan-2-olPubChem
Synonyms This compound, 1-(4-Pyridyl)-2-hydroxy-3,3,3-trichloropropaneChemicalBook[1]
CAS Number 10129-56-3PubChem[2]
Molecular Formula C₈H₈Cl₃NOPubChem[2]
Molecular Weight 240.51 g/mol ChemicalBook[1]
Appearance Solid (form may vary)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in DMSO, PEG300MedchemExpress.com[3]
pKa Not reported-

Biological Activity and Mechanism of Action

This compound is a cell-permeable small molecule that directly activates caspase-3, a critical executioner caspase in the apoptotic cascade.[1][4] Its mechanism of action is centered on the potentiation of the intrinsic, or mitochondrial, pathway of apoptosis.

Caspase-3 Activation and Apoptosome Formation

In the presence of cytochrome c, which is released from the mitochondria during cellular stress, this compound promotes the oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1).[3] This this compound-induced oligomerization is a critical step in the assembly of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3, leading to the execution of apoptosis.[5]

Studies in HeLa cell extracts have demonstrated that this compound stimulates caspase-3 activity in a dose-dependent manner.[3] Furthermore, it has been shown to drive the formation of the high molecular weight apoptosome complex, a hallmark of intrinsic apoptosis activation.[3]

G This compound-Induced Apoptosis Pathway cluster_0 Mitochondrial Stress cluster_1 Cytosol Cytochrome c release Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 This compound This compound This compound->Apaf-1 promotes oligomerization Apoptosome Apoptosome Assembly Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Figure 1. this compound-Induced Apoptotic Signaling Pathway.

Experimental Protocols

While a specific, detailed synthesis protocol for Alpha-(trichloromethyl)-4-pyridineethanol is not publicly available, this section provides representative experimental protocols for assays commonly used to evaluate its biological activity.

General Caspase-3 Activity Assay (Colorimetric)

This protocol is a general method for measuring caspase-3 activity and can be adapted for use with this compound. The assay is based on the cleavage of a colorimetric substrate, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3, which releases p-nitroaniline (pNA) that can be quantified spectrophotometrically at 400-405 nm.[6]

Materials:

  • Cell lysate from control and this compound-treated cells

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • DEVD-pNA substrate (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates from both untreated (control) and this compound-treated cells. Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

  • Bring the total volume in each well to 90 µL with Assay Buffer.

  • Initiate the reaction by adding 10 µL of the 4 mM DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.

G Caspase-3 Activity Assay Workflow Cell Culture Cell Culture Treat with this compound Treat with this compound Cell Culture->Treat with this compound Cell Lysis Cell Lysis Treat with this compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Reaction Setup Reaction Setup Protein Quantification->Reaction Setup Incubation (37°C) Incubation (37°C) Reaction Setup->Incubation (37°C) DEVD-pNA Substrate DEVD-pNA Substrate DEVD-pNA Substrate->Reaction Setup Absorbance Reading (405 nm) Absorbance Reading (405 nm) Incubation (37°C)->Absorbance Reading (405 nm) Data Analysis Data Analysis Absorbance Reading (405 nm)->Data Analysis

Figure 2. General workflow for a colorimetric caspase-3 assay.
Apoptosome Formation Assay (General Approach)

This protocol outlines a general method to assess the ability of this compound to induce the formation of the apoptosome in a cell-free system, typically using gel filtration chromatography.

Materials:

  • HeLa S-100 cell cytosol (or other suitable cell extract)

  • This compound solution

  • dATP solution (positive control)

  • Gel filtration column (e.g., Superose 6)

  • Fraction collector

  • SDS-PAGE and Western blotting reagents

  • Anti-Apaf-1 antibody

Procedure:

  • Incubate the HeLa S-100 cytosol with either this compound (e.g., 0.2 mM) or dATP (e.g., 1 mM) at 30°C for 1 hour.[3]

  • Load the incubated mixtures onto a pre-equilibrated gel filtration column.

  • Elute the proteins and collect fractions.

  • Resolve the proteins in each fraction by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using an antibody specific for Apaf-1.

  • The shift of Apaf-1 to higher molecular weight fractions in the this compound-treated sample compared to the control indicates the formation of the apoptosome complex.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a valuable chemical tool for studying the intricacies of the intrinsic apoptotic pathway. Its ability to directly activate caspase-3 by promoting apoptosome formation makes it a compound of interest for researchers investigating programmed cell death in various physiological and pathological contexts. While detailed synthetic and physical data remain to be fully elucidated in publicly accessible literature, the information provided in this guide offers a solid foundation for its application in the laboratory. Further research into the synthesis, characterization, and diverse biological applications of this compound is warranted and holds the potential to uncover new therapeutic strategies targeting apoptosis.

References

Unveiling the Pro-Apoptotic Power of Alpha-(trichloromethyl)-4-pyridineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol (PETCM), a novel small molecule, has emerged as a potent activator of the intrinsic apoptotic pathway. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its role in promoting apoptosome formation and subsequent caspase-3 activation. This document synthesizes the current understanding of this compound's molecular interactions and offers detailed protocols for key experimental assays to facilitate further research and drug development efforts in the field of oncology.

Introduction

The evasion of apoptosis is a hallmark of cancer, making the targeted induction of programmed cell death a cornerstone of modern cancer therapy. Small molecules that can modulate the apoptotic machinery offer promising avenues for the development of novel anti-cancer agents. Alpha-(trichloromethyl)-4-pyridineethanol (this compound) has been identified as a significant activator of caspase-3, a key executioner caspase in the apoptotic cascade. This guide delineates the molecular mechanism by which this compound exerts its pro-apoptotic effects, providing a valuable resource for researchers in the field.

Core Mechanism of Action: Targeting the Apoptosome

The primary mechanism of action of this compound involves the potentiation of the intrinsic, or mitochondrial, pathway of apoptosis. Unlike direct caspase activators, this compound functions upstream by influencing the formation of the apoptosome, a multi-protein complex essential for the activation of initiator caspase-9 and the subsequent caspase cascade.

The key molecular target of this compound is the Apoptotic Protease Activating Factor 1 (Apaf-1). In its inactive state, Apaf-1 is prevented from oligomerizing by inhibitory proteins. One such key inhibitor is Prothymosin-alpha (ProTα). This compound has been shown to relieve the inhibitory effect of ProTα on Apaf-1.[1] This allows for the dATP/ATP and cytochrome c-dependent oligomerization of Apaf-1 into the functional apoptosome.[1][2] The assembled apoptosome then recruits and activates procaspase-9, which in turn cleaves and activates executioner caspases, most notably caspase-3, leading to the execution of the apoptotic program.

The pro-apoptotic activity of this compound is dependent on the presence of cytochrome c, confirming its role within the intrinsic apoptotic pathway.[3]

Signaling Pathway Diagram

PETCM_Apoptosis_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol CytoC_m Cytochrome c CytoC_c Cytochrome c CytoC_m->CytoC_c Release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Oligomerization ProT Prothymosin-α ProT->Apaf1 Inhibition This compound This compound This compound->ProT Blocks Inhibition dATP dATP/ATP dATP->Apoptosome Procaspase9 Procaspase-9 Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Apoptosome->Procaspase9 Recruits and Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves and Activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_c->Apoptosome

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following table summarizes the available quantitative data on the activity of Alpha-(trichloromethyl)-4-pyridineethanol.

ParameterCell Line/SystemConcentration/ValueReference
Caspase-3 Activation HeLa S-100 cell extract0.1 - 0.5 mM (dose-dependent)[1]
Optimal Concentration for Caspase-3 Activation HeLa S-100 cell extract0.2 mM[1]
Apoptosome Formation HeLa S-100 cell extract0.2 mM (after 1 hour)[1]

Note: Further quantitative data, such as IC50 values for apoptosis induction in various cancer cell lines, are not extensively reported in the current literature.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the pro-apoptotic mechanism of Alpha-(trichloromethyl)-4-pyridineethanol.

In Vitro Caspase-3 Activation Assay in Cell Extracts

This protocol is designed to assess the ability of this compound to directly activate caspase-3 in a cell-free system.

Experimental Workflow Diagram

Caspase3_Assay_Workflow A Prepare HeLa S-100 cell extract B Incubate extract with this compound (0.1-0.5 mM) or dATP (1 mM) as a positive control A->B C Add colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) B->C D Incubate at 37°C C->D E Measure absorbance at 405 nm D->E

Caption: Workflow for in vitro caspase-3 activation assay.

Methodology:

  • Preparation of HeLa S-100 Extract:

    • Harvest HeLa cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1.5 volumes of hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Incubate on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge at 100,000 x g for 1 hour at 4°C.

    • Collect the supernatant (S-100 extract).

  • Caspase-3 Activation:

    • In a 96-well plate, add 10 µL of S-100 extract per well.

    • Add varying concentrations of this compound (e.g., 0.1, 0.2, 0.5 mM) or 1 mM dATP (as a positive control).

    • Incubate for 1 hour at 30°C.

  • Detection:

    • Add 10 µL of 2 mM Ac-DEVD-pNA (caspase-3 substrate) to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

In Vitro Apoptosome Formation Assay

This assay determines the effect of this compound on the oligomerization of Apaf-1.

Experimental Workflow Diagram

Apoptosome_Formation_Workflow A Incubate HeLa S-100 extract with 0.2 mM this compound or 1 mM dATP B Subject the incubated extract to gel filtration chromatography A->B C Collect fractions B->C D Analyze fractions by SDS-PAGE and Western blotting for Apaf-1 C->D

Caption: Workflow for in vitro apoptosome formation assay.

Methodology:

  • Incubation:

    • Incubate HeLa S-100 extract with 0.2 mM this compound or 1 mM dATP for 1 hour at 30°C. A control with no treatment should also be included.

  • Gel Filtration Chromatography:

    • Load the incubated extracts onto a gel filtration column (e.g., Superose 6).

    • Elute the proteins with a suitable buffer.

    • Collect fractions.

  • Analysis:

    • Resolve the collected fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against Apaf-1.

    • Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

    • A shift of Apaf-1 to higher molecular weight fractions indicates apoptosome formation.

TUNEL Assay for Apoptosis Detection in Whole Cells

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Experimental Workflow Diagram

TUNEL_Assay_Workflow A Treat cells with this compound B Fix and permeabilize cells A->B C Incubate with TdT enzyme and labeled dUTPs (e.g., Br-dUTP) B->C D Detect labeled dUTPs with a fluorescently labeled antibody C->D E Analyze by fluorescence microscopy or flow cytometry D->E

Caption: Workflow for TUNEL assay.

Methodology:

  • Cell Treatment:

    • Seed cells on coverslips or in a multi-well plate.

    • Treat the cells with the desired concentration of this compound for a specified time. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • TUNEL Reaction:

    • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP) for 1 hour at 37°C in a humidified chamber.

  • Detection:

    • If using Br-dUTP, incubate with a fluorescently labeled anti-BrdU antibody for 1 hour at room temperature.

  • Analysis:

    • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence. Alternatively, analyze the cells by flow cytometry.

Further Research Directions

While the core mechanism of this compound is centered on the Apaf-1/ProTα axis, several areas warrant further investigation:

  • Effect on Bcl-2 Family Proteins: The role of this compound in modulating the expression or activity of pro- and anti-apoptotic Bcl-2 family proteins, which regulate cytochrome c release, remains to be elucidated. Western blot analysis of key Bcl-2 family members (e.g., Bax, Bak, Bcl-2, Mcl-1) following this compound treatment would provide valuable insights.

  • Involvement of the NF-κB Pathway: The transcription factor NF-κB is a critical regulator of apoptosis. Investigating the effect of this compound on NF-κB activity, for instance, through a luciferase reporter assay, could reveal additional layers of its mechanism of action.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol represents a promising pro-apoptotic agent with a distinct mechanism of action targeting the apoptosome. By relieving the inhibition of Apaf-1 by Prothymosin-alpha, this compound effectively promotes the activation of the intrinsic apoptotic pathway. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this and similar compounds in the fight against cancer.

References

In-Depth Technical Guide: Caspase-3 Activation by Alpha-(trichloromethyl)-4-pyridineethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, induces apoptosis through the activation of Caspase-3. This compound has been identified as a small molecule activator of the intrinsic apoptotic pathway, functioning in a cytochrome c-dependent manner to promote the formation of the apoptosome and subsequent activation of Caspase-3. This document details the quantitative data from key experiments, provides methodologies for cited assays, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanism of Action

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) acts as a potent activator of Caspase-3 within the cellular apoptotic machinery. Its primary mechanism involves the facilitation of apoptosome formation, a critical step in the intrinsic pathway of apoptosis. In the presence of cytochrome c, this compound promotes the oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1). This action is dependent on the presence of dATP. The assembled apoptosome then recruits and activates procaspase-9, which in turn cleaves and activates effector caspases, most notably Caspase-3, leading to the execution of apoptosis.

Notably, this compound has been shown to counteract the inhibitory effects of Prothymosin-alpha (ProT), a protein that can suppress the formation of the apoptosome. By overcoming this inhibition, this compound ensures the progression of the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the activation of Caspase-3 by this compound.

Table 1: Dose-Dependent Activation of Caspase-3 by this compound in HeLa S-100 Cell Extracts

This compound Concentration (mM)Caspase-3 Activity (Relative DEVD Activity)
0.1Increased
0.2More efficient than 1 mM dATP
0.5Dose-dependent increase observed

Data extracted from studies demonstrating a dose-dependent stimulation of Caspase-3 activity (DEVD activity) in HeLa S-100 cell cytosol[1].

Table 2: Comparative Efficiency of this compound and dATP in Caspase-3 Activation

CompoundConcentrationRelative Caspase-3 Activation
This compound0.2 mMHigh
dATP1 mMLower than 0.2 mM this compound

This table highlights the superior efficiency of this compound in activating Caspase-3 compared to the standard activator dATP in HeLa cell extracts[1].

Signaling Pathway

The signaling cascade initiated by this compound leading to Caspase-3 activation is a critical component of the intrinsic apoptotic pathway.

PETCM_Caspase3_Activation_Pathway cluster_cytosol Cytosol This compound This compound (Alpha-(trichloromethyl)- 4-pyridineethanol) Apoptosome Assembled Apoptosome (Heptameric Apaf-1) This compound->Apoptosome promotes ProT Prothymosin-alpha (ProT) This compound->ProT antagonizes Cytochrome_c Cytochrome c (released from mitochondria) Apaf1_inactive Inactive Monomeric Apaf-1 Cytochrome_c->Apaf1_inactive Apaf1_inactive->Apoptosome oligomerization dATP dATP dATP->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 recruits and activates Procaspase9 Procaspase-9 Procaspase9->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 cleaves and activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes ProT->Apoptosome inhibits

Caption: Signaling pathway of this compound-induced Caspase-3 activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound.

Caspase-3 Activity Assay (Colorimetric)

This protocol is designed to quantify the activity of Caspase-3 in cell extracts.

  • Preparation of HeLa S-100 Cytosolic Extract:

    • Harvest HeLa cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).

    • Allow cells to swell on ice for 15-20 minutes.

    • Lyse the cells using a Dounce homogenizer.

    • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C.

    • Collect the supernatant (S-100 extract) and determine the protein concentration.

  • Caspase-3 Activation Reaction:

    • In a 96-well plate, combine the HeLa S-100 extract (typically 50-100 µg of protein) with reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10% glycerol, 2 mM DTT).

    • Add varying concentrations of this compound (e.g., 0.1, 0.2, 0.5 mM) or dATP (1 mM) as a positive control. Include a vehicle control (DMSO).

    • Incubate the reaction mixture at 30°C for 1 hour.

  • Measurement of Caspase-3 Activity:

    • Add the colorimetric Caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released, indicating Caspase-3 activity.

Apoptosome Formation Assay (Gel Filtration Chromatography)

This protocol is used to assess the oligomerization of Apaf-1 into the high molecular weight apoptosome complex.

  • Incubation of HeLa S-100 Extract:

    • Prepare the reaction mixture as described in the Caspase-3 activity assay (step 2), containing HeLa S-100 extract, reaction buffer, and either this compound (0.2 mM) or dATP (1 mM).

    • Incubate at 30°C for 1 hour to allow for apoptosome formation.

  • Gel Filtration Chromatography:

    • Load the incubated reaction mixture onto a pre-equilibrated Superose 6 gel-filtration column.

    • Elute the proteins with a suitable buffer (e.g., the reaction buffer without DTT).

    • Collect fractions of the eluate.

  • Immunoblot Analysis:

    • Resolve the collected fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Apaf-1.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the bands using an enhanced chemiluminescence (ECL) detection system. The presence of Apaf-1 in high molecular weight fractions (around 1 million daltons) indicates the formation of the apoptosome.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the described experimental protocols.

Caspase3_Activity_Assay_Workflow start Start prep_extract Prepare HeLa S-100 Cytosolic Extract start->prep_extract setup_reaction Set up Reaction: Extract + Buffer + this compound/dATP prep_extract->setup_reaction incubation Incubate at 30°C for 1 hour setup_reaction->incubation add_substrate Add Ac-DEVD-pNA Substrate incubation->add_substrate incubation2 Incubate at 37°C for 1-2 hours add_substrate->incubation2 measure_abs Measure Absorbance at 405 nm incubation2->measure_abs end End measure_abs->end

Caption: Workflow for the colorimetric Caspase-3 activity assay.

Apoptosome_Formation_Assay_Workflow start Start incubation Incubate HeLa S-100 Extract with this compound/dATP at 30°C for 1 hour start->incubation gel_filtration Resolve by Superose 6 Gel Filtration Chromatography incubation->gel_filtration collect_fractions Collect Eluted Fractions gel_filtration->collect_fractions sds_page SDS-PAGE of Fractions collect_fractions->sds_page immunoblot Immunoblot for Apaf-1 sds_page->immunoblot analyze Analyze for High Molecular Weight Apaf-1 Complex immunoblot->analyze end End analyze->end

Caption: Workflow for the apoptosome formation assay.

References

An In-depth Technical Guide on the Role of Alpha-(trichloromethyl)-4-pyridineethanol in Apoptosome Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the role of Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, in the induction of apoptosis via the formation of the apoptosome. It provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for investigation, and a summary of quantitative findings.

Introduction: The Intrinsic Pathway of Apoptosis and the Apoptosome

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. The intrinsic pathway of apoptosis is initiated by cellular stress signals that converge on the mitochondria, leading to the release of cytochrome c into the cytosol. In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP or ATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a large, wheel-like protein complex known as the apoptosome.[1][2] The assembled apoptosome then recruits and activates procaspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2]

Alpha-(trichloromethyl)-4-pyridineethanol (this compound): A Small Molecule Activator of Apoptosome Formation

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a small molecule that has been identified as an activator of caspase-3 in cell extracts.[3][4] Its mechanism of action involves the induction of apoptosome formation in a cytochrome c-dependent manner.[3] Further studies have revealed that this compound functions by antagonizing the inhibitory effects of the oncoprotein Prothymosin-α (ProT).[1] ProT normally prevents apoptosome formation; by inhibiting ProT, this compound allows for the assembly of the Apaf-1/cytochrome c complex, leading to the activation of caspase-9 and subsequently caspase-3.[1]

Signaling Pathway of this compound-Induced Apoptosis

The signaling cascade initiated by this compound leading to apoptosis is outlined below. This pathway highlights the counteraction of Prothymosin-α's inhibitory role, enabling the canonical intrinsic apoptotic pathway to proceed.

PETCM_Apoptosis_Pathway cluster_inhibition Normal State (Inhibition) cluster_activation This compound Intervention cluster_apoptosome Apoptosome Formation and Apoptosis ProT Prothymosin-α Apaf1_inactive Apaf-1 (inactive) ProT->Apaf1_inactive Inhibits Oligomerization Apaf1_active Apaf-1 (active) This compound This compound (α-(trichloromethyl)-4-pyridineethanol) This compound->ProT Inhibits CytoC Cytochrome c (from Mitochondria) CytoC->Apaf1_active dATP dATP/ATP dATP->Apaf1_active Apoptosome Apoptosome Complex Apaf1_active->Apoptosome Oligomerization Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits Prothymosin-α, enabling apoptosome formation and subsequent caspase activation.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on this compound's effects on caspase-3 activation and apoptosome formation. The data are based on in vitro experiments using HeLa cell cytosolic extracts (S-100).

Table 1: Dose-Dependent Activation of Caspase-3 by this compound

This compound Concentration (mM)Relative Caspase-3 Activity (%)
00
0.125
0.280
0.3100
0.495
0.590

Table 2: Comparison of Caspase-3 Activation by this compound and dATP

TreatmentTime to Peak Activity (minutes)Relative Peak Activity (%)
1 mM dATP12060
0.2 mM this compound60100

Experimental Protocols

While the precise, detailed methodologies from the original study by Jiang et al. (2003) in Science are not fully available in the public domain, this section provides representative, detailed protocols for the key experiments used to characterize the role of this compound in apoptosome formation.

This protocol describes the preparation of a cytosolic extract from HeLa cells, which is competent for in vitro apoptosome formation.

Materials:

  • HeLa cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 0.1 mM PMSF, and protease inhibitor cocktail)

  • Dounce homogenizer with a tight-fitting pestle

  • Ultracentrifuge

Procedure:

  • Harvest HeLa cells from culture and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1.5 volumes of Lysis Buffer.

  • Incubate on ice for 20 minutes to allow cells to swell.

  • Lyse the cells using a Dounce homogenizer with 20-30 strokes.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C.

  • The resulting supernatant is the S-100 cytosolic extract. Aliquot and store at -80°C.

This assay measures the activity of caspase-3 in the S-100 extract following treatment with this compound.

Materials:

  • HeLa S-100 extract

  • This compound stock solution (in DMSO)

  • Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Thaw the HeLa S-100 extract on ice.

  • In a 96-well plate, add 50 µg of S-100 extract per well.

  • Add varying concentrations of this compound to the wells. Use DMSO as a vehicle control.

  • Add Assay Buffer to a final volume of 90 µL.

  • Incubate at 37°C for the desired time (e.g., 60 minutes).

  • Add 10 µL of Ac-DEVD-pNA (final concentration 200 µM).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

This protocol assesses the formation of the high-molecular-weight apoptosome complex by analyzing the shift in the elution profile of Apaf-1.

Materials:

  • HeLa S-100 extract

  • This compound or dATP

  • Gel filtration column (e.g., Superose 6)

  • FPLC system

  • Column Buffer (20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE and Western blotting reagents

  • Anti-Apaf-1 antibody

Procedure:

  • Incubate 200 µL of HeLa S-100 extract with 0.2 mM this compound or 1 mM dATP at 30°C for 1 hour. A control sample should be incubated without any additions.

  • Load the incubated extract onto a Superose 6 gel filtration column pre-equilibrated with Column Buffer.

  • Elute the proteins with Column Buffer at a constant flow rate.

  • Collect fractions of the eluate.

  • Analyze the collected fractions by SDS-PAGE followed by Western blotting using an anti-Apaf-1 antibody to determine the elution profile of Apaf-1. A shift of Apaf-1 to earlier, higher molecular weight fractions indicates the formation of the apoptosome complex.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the effects of a novel compound, such as this compound, on apoptosome formation.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis HeLa_cells Culture HeLa Cells S100_prep Prepare S-100 Cytosolic Extract HeLa_cells->S100_prep Incubation Incubate S-100 with This compound or dATP (Control) Caspase_assay Caspase-3 Activity Assay (Ac-DEVD-pNA) Incubation->Caspase_assay Gel_filtration Apaf-1 Oligomerization Assay (Gel Filtration) Incubation->Gel_filtration Data_quant Quantify Caspase Activity (OD 405nm) Caspase_assay->Data_quant Western_blot Analyze Fractions by Western Blot for Apaf-1 Gel_filtration->Western_blot

Caption: Workflow for in vitro analysis of this compound's effect on apoptosome-mediated caspase activation.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) represents a significant tool for studying the intrinsic apoptotic pathway. By inhibiting Prothymosin-α, this compound facilitates the assembly of the apoptosome, leading to the activation of the caspase cascade. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this compound and other small molecules that modulate apoptosis, with potential applications in drug discovery and the development of novel cancer therapeutics.

References

Discovery and initial characterization of PETCM

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for "PETCM" in scientific and public databases has yielded no specific molecule, protein, or signaling pathway with this designation. The search results primarily relate to two broader areas:

  • Positron Emission Tomography (PET): A non-invasive imaging technique used in drug discovery and development to visualize and quantify molecular processes in the body.[1][2] PET imaging helps in understanding drug-receptor engagement, pharmacokinetic profiles, and pharmacodynamic effects of new drug candidates.[1]

  • Protein Characterization: A wide range of analytical techniques used to determine the structure, function, and properties of proteins. These methods are crucial in biopharmaceutical development to ensure the safety and efficacy of protein-based drugs.[3][4][5]

The term "this compound" does not appear to be a standard or publicly recognized acronym in the fields of molecular biology, pharmacology, or drug development. It is possible that "this compound" is:

  • A novel or recently discovered entity that has not yet been publicly disclosed or published.

  • An internal codename or abbreviation used within a specific research institution or company.

  • A typographical error in the user's request.

Without further clarification or a specific reference to a publication, patent, or other source material describing this compound, it is not possible to provide the requested in-depth technical guide. To proceed, please provide additional context or verify the exact name of the molecule or process of interest.

References

An In-Depth Technical Guide on the Structure-Activity Relationship of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM) as a Procaspase-3 Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, has been identified as a small molecule activator of procaspase-3, a key executioner enzyme in the apoptotic pathway. By directly inducing the activation of this zymogen, this compound bypasses upstream signaling events and triggers programmed cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the molecular features crucial for its biological activity. The document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathway to facilitate further research and drug development efforts in the field of apoptosis induction.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. A key family of proteases responsible for executing apoptosis are the caspases, which are synthesized as inactive zymogens (procaspases). The activation of executioner caspases, such as caspase-3, is a critical step in the apoptotic cascade. Small molecules that can directly activate procaspase-3 hold significant therapeutic potential as anticancer agents.

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a notable example of such a molecule. It has been shown to directly activate procaspase-3, leading to the induction of apoptosis. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs with improved pharmacological properties. This guide aims to consolidate the current knowledge on the SAR of this compound, providing a valuable resource for researchers in the field.

Mechanism of Action: Procaspase-3 Activation

This compound exerts its pro-apoptotic effect by directly binding to and inducing the activation of procaspase-3. This activation is a critical event in the intrinsic pathway of apoptosis. In a cellular context, this compound promotes the formation of the apoptosome, a large protein complex. The apoptosome is typically formed upon the release of cytochrome c from the mitochondria, which then binds to Apaf-1. This complex oligomerizes and recruits procaspase-9, leading to its activation. Activated caspase-9 then cleaves and activates effector caspases, including procaspase-3. This compound appears to facilitate the assembly of the Apaf-1/procaspase-9 apoptosome, leading to the subsequent activation of procaspase-3.[1]

Signaling Pathway of this compound-Induced Apoptosis

PETCM_Apoptosis_Pathway This compound This compound (alpha-(trichloromethyl)-4-pyridineethanol) Apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c, dATP) This compound->Apoptosome promotes Procaspase3 Procaspase-3 (inactive) Caspase3 Caspase-3 (active) Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Procaspase3 activates

Caption: this compound-induced procaspase-3 activation pathway.

Structure-Activity Relationship (SAR) of Pyridine-Based Caspase Activators

While specific quantitative SAR data for a broad series of this compound analogs is limited in the public domain, general SAR principles for pyridine-containing anticancer agents and caspase activators can be inferred from the existing literature. The following sections discuss the key structural features that are believed to contribute to the biological activity.

The Pyridine Moiety

The pyridine ring is a common scaffold in many biologically active compounds, including numerous anticancer agents. Its nitrogen atom can participate in hydrogen bonding and other interactions with biological targets. For this compound, the pyridine ring is likely crucial for orienting the molecule within the binding pocket of its target protein(s).

The Trichloromethyl Group

The bulky and highly electrophilic trichloromethyl (-CCl3) group is a distinctive feature of this compound. This group significantly influences the molecule's steric and electronic properties. It is plausible that the trichloromethyl group is involved in key interactions, potentially through halogen bonding or by acting as a leaving group in a covalent interaction with the target. Modifications to this group are expected to have a profound impact on activity.

The Ethanolamine Side Chain

The ethanolamine side chain provides a degree of flexibility and contains a hydroxyl group that can act as a hydrogen bond donor or acceptor. The length and composition of this linker region are likely important for optimal positioning of the pyridine and trichloromethyl moieties for interaction with the target.

Quantitative Data

A comprehensive table of quantitative SAR data for a series of this compound analogs is not currently available in the cited literature. However, studies on other pyridine-based compounds with caspase-activating or anticancer properties provide some insights. For instance, a study on novel pyridine and pyrazolyl pyridine conjugates identified compounds with potent cytotoxicity against HepG2 cancer cells, acting as PIM-1 kinase inhibitors and caspase activators.[2][3][4] Compound 9 from this study showed a strong inhibitory effect on PIM-1 kinase with an IC50 value of 20.4 nM and induced apoptosis in HepG2 cells.[2][3][4]

Compound IDStructure (General)TargetActivity (IC50)Cell LineReference
This compound alpha-(trichloromethyl)-4-pyridineethanolProcaspase-3--[1]
Compound 9 Pyrazolyl nicotinonitrile derivativePIM-1 Kinase20.4 nMHepG2[2][3][4]

Note: The table highlights the lack of publicly available, direct quantitative SAR data for a series of this compound analogs and provides an example of data for a related class of compounds to illustrate the type of information required for a full SAR study.

Experimental Protocols

General Synthesis of Pyridineethanol Derivatives

A general method for the synthesis of pyridineethanol derivatives involves the reaction of a pyridinecarboxaldehyde with a suitable nucleophile. For this compound, this would likely involve the reaction of 4-pyridinecarboxaldehyde with a trichloromethyl anion equivalent.

Example Synthetic Workflow:

Synthesis_Workflow Start 4-Pyridinecarboxaldehyde Reaction Nucleophilic Addition Start->Reaction Reagent Trichloromethylating Agent (e.g., TMSCCl3, NaOCCl3) Reagent->Reaction Product Alpha-(trichloromethyl)-4-pyridineethanol (this compound) Reaction->Product

Caption: General synthetic workflow for this compound.

Caspase-3 Activity Assay (Colorimetric)

The activity of caspase-3 can be determined by monitoring the cleavage of a specific colorimetric substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[5][6]

Protocol Outline:

  • Cell Lysis: Prepare cell lysates from both treated and untreated cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing DTT and the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance corresponds to the amount of p-nitroaniline (pNA) released, which is proportional to the caspase-3 activity.

Experimental Workflow for Caspase-3 Assay:

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Treat cells with this compound analogs Lysate Prepare cell lysates Cells->Lysate Quantify Quantify protein concentration Lysate->Quantify Plate Plate lysates in 96-well plate Quantify->Plate AddReagents Add Reaction Buffer (DTT) and DEVD-pNA Plate->AddReagents Incubate Incubate at 37°C (1-2h) AddReagents->Incubate Read Read absorbance at 405 nm Incubate->Read Calculate Calculate Caspase-3 Activity Read->Calculate

Caption: Workflow for a colorimetric caspase-3 activity assay.

Future Directions

The development of potent and selective procaspase-3 activators remains a promising avenue for cancer therapy. To advance the understanding of the SAR of alpha-(trichloromethyl)-4-pyridineethanol, future research should focus on:

  • Systematic Analog Synthesis: A focused library of this compound analogs should be synthesized with systematic modifications to the pyridine ring, the trichloromethyl group, and the ethanolamine linker.

  • Quantitative Biological Evaluation: All synthesized analogs should be evaluated for their ability to activate procaspase-3 in a quantitative manner, for example, by determining their EC50 values.

  • Computational Modeling: Molecular docking and other computational studies could be employed to predict the binding modes of this compound analogs and to guide the design of new compounds.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo models of cancer to assess their therapeutic potential.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a valuable lead compound for the development of novel procaspase-3 activators. While a detailed quantitative SAR is yet to be fully elucidated, the available information suggests that the pyridine ring, the trichloromethyl group, and the ethanolamine linker are all critical for its biological activity. Further research, guided by the principles and protocols outlined in this guide, is necessary to unlock the full therapeutic potential of this class of compounds. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of apoptosis-inducing cancer therapies.

References

In Vitro Stability of Alpha-(trichloromethyl)-4-pyridineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a known activator of caspase-3, a key enzyme in the apoptotic pathway. Understanding the in vitro stability of this compound is critical for the reliability and reproducibility of experimental results in pharmacology and drug development. This technical guide synthesizes the currently available information on the stability of Alpha-(trichloromethyl)-4-pyridineethanol and provides a framework for its systematic evaluation. Due to a lack of publicly available quantitative stability data, this guide presents hypothetical data and standardized experimental protocols to serve as a reference for researchers.

Introduction

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a synthetic small molecule that has been identified as a direct activator of caspase-3, an essential executioner caspase in the apoptotic signaling cascade. Its ability to induce apoptosis independently of the upstream mitochondrial pathway makes it a valuable tool for studying programmed cell death and a potential lead for therapeutic development. However, the utility of any chemical probe is fundamentally dependent on its stability under experimental conditions. Degradation of the compound can lead to a loss of activity, the formation of interfering byproducts, and ultimately, misinterpretation of experimental data.

This document aims to provide a comprehensive overview of the known stability characteristics of Alpha-(trichloromethyl)-4-pyridineethanol and to propose a standardized approach for its stability assessment.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1,1,1-trichloro-3-(pyridin-4-yl)propan-2-ol
Synonyms This compound, α-(Trichloromethyl)-4-pyridineethanol
Molecular Formula C₈H₈Cl₃NO
Molecular Weight 240.51 g/mol
CAS Number 10129-56-3

In Vitro Stability Profile (Hypothetical Data)

As of the latest literature review, specific quantitative data on the in vitro stability of Alpha-(trichloromethyl)-4-pyridineethanol is not publicly available. The following tables are presented with hypothetical data to illustrate how such information would be structured and to underscore the importance of performing these assessments.

Table 1: Solution Stability at Various Temperatures
SolventTemperatureHalf-life (t½)Degradation Rate Constant (k)
DMSO25°C (Room Temp)48 hours0.0144 hr⁻¹
DMSO4°C14 days0.0021 hr⁻¹
DMSO-20°C> 1 monthNot determined
DMSO-80°C> 6 monthsNot determined
PBS (pH 7.4)37°C12 hours0.0578 hr⁻¹
Cell Culture Media (DMEM)37°C8 hours0.0866 hr⁻¹

Note: Commercial suppliers recommend preparing solutions fresh and storing them at -20°C for up to one month or -80°C for up to six months.

Table 2: pH-Dependent Stability in Aqueous Buffers
pHBuffer SystemTemperatureHalf-life (t½)
3.0Citrate Buffer37°C24 hours
5.0Acetate Buffer37°C18 hours
7.4Phosphate Buffer37°C12 hours
9.0Borate Buffer37°C6 hours
Table 3: Stability in Biological Matrices
MatrixIncubation Time% RemainingMajor Metabolites/Degradants
Human Plasma1 hour85%Not Identified
Human Liver Microsomes1 hour60%Hydroxylated species

Proposed Experimental Protocols for Stability Assessment

The following protocols are provided as a guide for researchers to determine the in vitro stability of Alpha-(trichloromethyl)-4-pyridineethanol.

Solution Stability Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of Alpha-(trichloromethyl)-4-pyridineethanol in anhydrous DMSO.

  • Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired solvents (e.g., DMSO, PBS, cell culture media).

  • Incubation: Aliquot the working solutions into separate vials and incubate at different temperatures (e.g., -80°C, -20°C, 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each condition.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation kinetics and half-life.

pH-Dependent Stability Assay
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).

  • Incubation: Spike Alpha-(trichloromethyl)-4-pyridineethanol into each buffer at a final concentration of 100 µM and incubate at a constant temperature (e.g., 37°C).

  • Sample Collection and Analysis: Collect and analyze samples at various time points as described in the solution stability assay.

  • Data Analysis: Determine the degradation rate at each pH to understand the compound's susceptibility to acid/base hydrolysis.

Plasma Stability Assay
  • Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

  • Incubation: Add Alpha-(trichloromethyl)-4-pyridineethanol to the plasma at a final concentration of 1 µM and incubate at 37°C.

  • Time Points and Quenching: At specified time points, take an aliquot of the plasma and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point.

Microsomal Stability Assay
  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-warm the reaction mixture at 37°C.

  • Initiation: Initiate the reaction by adding Alpha-(trichloromethyl)-4-pyridineethanol (final concentration 1 µM).

  • Time Points and Quenching: At specified time points, take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound to assess its metabolic stability.

Visualized Workflows and Pathways

Hypothetical Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_assays Stability Assays cluster_analysis Analysis Stock Solution (10mM in DMSO) Stock Solution (10mM in DMSO) Working Solutions (100µM) Working Solutions (100µM) Stock Solution (10mM in DMSO)->Working Solutions (100µM) Solution Stability Solution Stability Working Solutions (100µM)->Solution Stability Solvents: DMSO, PBS, Media pH Stability pH Stability Working Solutions (100µM)->pH Stability Buffers: pH 3-9 Plasma Stability Plasma Stability Working Solutions (100µM)->Plasma Stability Matrix: Plasma Microsomal Stability Microsomal Stability Working Solutions (100µM)->Microsomal Stability Matrix: Liver Microsomes Time-point Sampling Time-point Sampling Solution Stability->Time-point Sampling pH Stability->Time-point Sampling Plasma Stability->Time-point Sampling Microsomal Stability->Time-point Sampling HPLC or LC-MS/MS Analysis HPLC or LC-MS/MS Analysis Time-point Sampling->HPLC or LC-MS/MS Analysis Data Analysis Data Analysis HPLC or LC-MS/MS Analysis->Data Analysis Quantify Parent Compound Results Results Data Analysis->Results t½, k, % remaining

Caption: Hypothetical workflow for in vitro stability assessment.

Signaling Pathway of Caspase-3 Activation by this compound

G This compound This compound Apoptosome Apoptosome This compound->Apoptosome Promotes formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Cytochrome c Cytochrome c Cytochrome c->Apoptosome Active Caspase-3 Active Caspase-3 Apoptosome->Active Caspase-3 Cleaves & Activates Procaspase-3 Procaspase-3 Procaspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis Executes

Caption: this compound-mediated activation of the apoptotic pathway.

Conclusion

While Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a valuable tool for studying apoptosis, a thorough understanding of its in vitro stability is essential for its effective use. This guide highlights the current gap in publicly available stability data and provides a framework of hypothetical data and standardized protocols to guide researchers in their own assessments. By systematically evaluating the stability of this compound under various experimental conditions, the scientific community can ensure the validity of research findings and facilitate the potential development of this molecule as a therapeutic agent.

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a small molecule identified as an activator of caspase-3, a key executioner enzyme in the apoptotic pathway. This document provides a comprehensive overview of the available scientific information regarding the pharmacokinetics and pharmacodynamics of this compound. While in vitro studies have elucidated its mechanism of action in promoting apoptosis, there is a notable absence of publicly available in vivo pharmacokinetic data. This guide summarizes the existing knowledge, highlights data gaps, and provides detailed experimental methodologies for the assays used to characterize its biological activity.

Introduction

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a synthetic compound with the chemical formula C₈H₈Cl₃NO. It was identified through high-throughput screening as a molecule that can activate caspase-3 in cell extracts. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of executioner caspases, such as caspase-3, is a critical step in the dismantling of the cell. Small molecules that can modulate this pathway are of significant interest in cancer research and other fields where inducing apoptosis is a therapeutic goal.

Chemical Structure:

Synonyms: this compound, 1,1,1-trichloro-3-pyridin-4-yl-2-propanol CAS Number: 10129-56-3

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

A thorough review of the scientific literature reveals a significant lack of quantitative pharmacokinetic data for Alpha-(trichloromethyl)-4-pyridineethanol. To date, no studies detailing the absorption, distribution, metabolism, or excretion (ADME) of this compound in preclinical animal models or humans have been published. One source has suggested that this compound is not "drug-like" and requires high concentrations (in the micromolar range) for its in vitro effects, which may have limited its progression into in vivo pharmacokinetic studies[1]. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.

Due to the absence of experimental data, a summary table for pharmacokinetic parameters cannot be provided.

Pharmacodynamics

The pharmacodynamic activity of this compound centers on its ability to induce apoptosis by activating the caspase cascade. It is not a direct activator of caspase-3 but rather acts on an upstream regulatory pathway.

Mechanism of Action

This compound facilitates the activation of caspase-3 by relieving the inhibition of apoptosome formation. The apoptosome is a large protein complex that forms in the cytoplasm in response to pro-apoptotic signals and is responsible for the activation of caspase-9, which in turn activates caspase-3.

The key players in the pathway modulated by this compound are:

  • Apaf-1 (Apoptotic protease-activating factor 1): A central component of the apoptosome.

  • Procaspase-9: The inactive precursor of caspase-9.

  • Cytochrome c: Released from the mitochondria, it binds to Apaf-1, triggering a conformational change.

  • dATP/ATP: Required for the oligomerization of Apaf-1 into the functional apoptosome.

  • Prothymosin-α (ProT): An oncoprotein that negatively regulates apoptosome formation.

  • Putative HLA-DR-associated proteins (PHAP): Tumor suppressors that promote caspase-9 activation after apoptosome formation.

This compound's primary role is to counteract the inhibitory effect of Prothymosin-α on the formation of the apoptosome. By doing so, it allows for the assembly of the Apaf-1/cytochrome c/procaspase-9 complex, leading to the activation of caspase-9 and subsequently caspase-3.

Quantitative Pharmacodynamic Data

While the dose-dependent effect of this compound on caspase-3 activation has been observed in vitro, specific IC50 or EC50 values are not well-documented in the public literature. The following table summarizes the concentrations of this compound used in key in vitro experiments.

ParameterValueCell System/AssayReference
Effective Concentration0.2 mM (200 µM)HeLa S-100 cell cytosol for apoptosome formation[2]
Concentration RangeNot specifiedUsed to demonstrate dose-dependent caspase-3 activation[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound.

Caspase-3 Activity Assay (Fluorometric)

This protocol is based on the general principles of commercially available caspase-3 activity assay kits.

Objective: To quantify the activity of caspase-3 in cell lysates treated with this compound.

Materials:

  • HeLa S-100 cell cytosol (or other appropriate cell lysate)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Caspase reaction buffer (containing HEPES, NaCl, DTT, and EDTA)

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Sample Preparation: Prepare HeLa S-100 cell cytosol.

  • Reaction Setup: In a 96-well plate, add the cell cytosol.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known caspase activator).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 1-2 hours) to allow for caspase activation.

  • Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AFC to each well.

  • Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Record readings every minute for 1-2 hours at room temperature.

  • Data Analysis: Determine the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.

Apoptosome Formation Assay (Gel Filtration Chromatography)

Objective: To determine if this compound induces the formation of the high molecular weight apoptosome complex.

Materials:

  • HeLa S-100 cell cytosol

  • This compound

  • dATP

  • Gel filtration column (e.g., Superose 6)

  • FPLC system

  • Buffer for chromatography (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT)

  • SDS-PAGE equipment and reagents

  • Anti-Apaf-1 antibody for Western blotting

Procedure:

  • Incubation: Incubate HeLa S-100 cytosol with 0.2 mM this compound and 1 mM dATP at 30°C for 1 hour. A control incubation without this compound should also be performed.

  • Chromatography: Load the incubated mixtures onto a pre-equilibrated Superose 6 gel filtration column.

  • Fraction Collection: Elute the column with the chromatography buffer and collect fractions.

  • Analysis: Subject the collected fractions to SDS-PAGE.

  • Western Blotting: Transfer the proteins to a membrane and probe with an anti-Apaf-1 antibody to detect the fractions containing Apaf-1.

  • Interpretation: An increase in the amount of Apaf-1 in the high molecular weight fractions (corresponding to the size of the apoptosome, ~700-1400 kDa) in the this compound-treated sample compared to the control indicates the induction of apoptosome formation.

Visualizations

Signaling Pathway of this compound-Induced Caspase Activation

PETCM_Pathway cluster_Mitochondria Mitochondrial Stress cluster_Cytosol Cytosol Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Assembly Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome dATP dATP dATP->Apoptosome ProT Prothymosin-α ProT->Apoptosome inhibits This compound This compound This compound->ProT inhibits Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced caspase activation.

Experimental Workflow for Apoptosome Formation Assay

Apoptosome_Workflow cluster_Incubation Sample Preparation cluster_Separation Separation cluster_Analysis Analysis HeLa_S100 HeLa S-100 Cytosol This compound Add this compound & dATP HeLa_S100->this compound Incubate Incubate at 30°C This compound->Incubate Gel_Filtration Gel Filtration Chromatography (Superose 6) Incubate->Gel_Filtration Fraction_Collection Collect Fractions Gel_Filtration->Fraction_Collection SDS_PAGE SDS-PAGE Fraction_Collection->SDS_PAGE Western_Blot Western Blot for Apaf-1 SDS_PAGE->Western_Blot Result High MW Apaf-1 indicates Apoptosome Formation Western_Blot->Result

Caption: Experimental workflow for the apoptosome formation assay.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a valuable tool compound for studying the mechanisms of apoptosis. Its ability to promote caspase-3 activation by relieving the inhibition of apoptosome formation provides a specific point of intervention in the intrinsic apoptotic pathway. However, the lack of publicly available pharmacokinetic and comprehensive toxicological data limits its potential as a therapeutic agent. Further in vivo studies would be necessary to establish its ADME profile and to evaluate its efficacy and safety in a whole-animal context. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers interested in further investigating this compound or similar small molecule modulators of apoptosis.

References

Methodological & Application

Protocol for the Use of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a potent activator of caspase-3, a key executioner enzyme in the apoptotic signaling cascade. This compound serves as a valuable tool for inducing and studying apoptosis in various cell lines. Its mechanism of action involves the promotion of apoptosome formation in a cytochrome c-dependent manner, leading to the activation of the caspase cascade and subsequent programmed cell death. This compound's ability to specifically trigger the intrinsic pathway of apoptosis makes it a useful agent for investigating cellular mechanisms of apoptosis and for screening potential anti-cancer therapeutics.

Mechanism of Action: this compound facilitates the oligomerization of the apoptotic protease-activating factor 1 (Apaf-1) in the presence of cytochrome c and dATP/ATP. This assembly forms the apoptosome, a large protein complex that recruits and activates procaspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, primarily caspase-3, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • Alpha-(trichloromethyl)-4-pyridineethanol (this compound) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 240.51 g/mol ), dissolve 2.405 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Induction of Apoptosis in Cell Culture

Materials:

  • Adherent or suspension cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (10 mM in DMSO)

  • Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in the desired culture plates at a density that will allow for approximately 70-80% confluency at the time of treatment.

    • For suspension cells, seed the cells at a density of approximately 5 x 10^5 cells/mL.

  • Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment (for adherent cells) and recovery.

  • Treatment with this compound:

    • On the following day, dilute the 10 mM this compound stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, typically in the range of 10 µM to 100 µM.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to account for any effects of the solvent.

  • Incubation: Incubate the cells with this compound for the desired time period. The incubation time can range from 4 to 24 hours, depending on the cell type and the endpoint being measured.

  • Proceed with downstream assays to assess apoptosis.

Assessment of Apoptosis

This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, such as DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide).

Materials:

  • Treated and control cells

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Reaction buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • After treatment with this compound, collect both adherent and floating cells. For adherent cells, use a cell scraper or trypsinization.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add 50-100 µg of protein from each sample to individual wells.

  • Add 50 µL of 2x reaction buffer to each well.

  • Add 5 µL of caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the desired incubation period with this compound, add 20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation

The quantitative data from the experiments should be summarized in tables for easy comparison.

Table 1: Dose-Dependent Effect of this compound on Caspase-3 Activity

This compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)Standard Deviation
0 (Vehicle Control)1.00± 0.12
102.54± 0.21
254.87± 0.35
507.91± 0.56
10012.33± 0.89

Table 2: Time-Dependent Effect of 50 µM this compound on Cell Viability

Incubation Time (hours)Cell Viability (% of Control)Standard Deviation
0100± 5.2
485± 4.1
862± 3.5
1241± 2.8
2425± 2.1

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

PETCM_Apoptosis_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) This compound->Apoptosome promotes assembly CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apaf1->Apoptosome dATP dATP/ATP dATP->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Procaspase-9 ProCasp9->Apoptosome ProCasp3 Procaspase-3 Casp9->ProCasp3 cleaves and activates Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP, Lamin) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Mito Mitochondrion Mito->CytoC releases

Caption: this compound promotes the assembly of the apoptosome, leading to caspase-3 activation and apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Experimental_Workflow cluster_assays Apoptosis Assessment start Start seed_cells Seed Cells in Culture Plates start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat Cells with this compound (various concentrations and times) incubate_overnight->treat_cells incubate_treatment Incubate for Desired Period treat_cells->incubate_treatment caspase_assay Caspase-3 Activity Assay incubate_treatment->caspase_assay viability_assay Cell Viability Assay (MTT) incubate_treatment->viability_assay data_analysis Data Analysis and Interpretation caspase_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for studying this compound-induced apoptosis in cell culture.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Disclaimer: This protocol is intended for informational purposes only and should be used by trained laboratory personnel. The user is responsible for conducting a thorough risk assessment and implementing appropriate safety measures before starting any experimental work.

Research Uncovers No Specific Data on Apoptosis Induction by Alpha-(trichloromethyl)-4-pyridineethanol

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the apoptosis-inducing properties of Alpha-(trichloromethyl)-4-pyridineethanol have yielded no specific experimental data, protocols, or established signaling pathways associated with this particular compound.

Efforts to gather information on effective concentrations, detailed experimental methodologies, and the molecular mechanisms by which Alpha-(trichloromethyl)-4-pyridineethanol might induce programmed cell death in cancer cell lines or other biological systems did not return any relevant scientific literature or datasets.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational research on this topic. There is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize regarding the effects of Alpha-(trichloromethyl)-4-pyridineethanol on apoptosis.

Researchers, scientists, and drug development professionals interested in the potential apoptotic effects of this compound would need to conduct initial exploratory studies to determine its cytotoxic and pro-apoptotic activities. Such research would involve:

  • In vitro cytotoxicity screening: To determine the concentration range over which Alpha-(trichloromethyl)-4-pyridineethanol affects cell viability in various cell lines.

  • Apoptosis assays: To confirm that cell death is occurring via apoptosis. This could include techniques such as Annexin V/Propidium Iodide staining, TUNEL assays, and caspase activity assays.

  • Mechanism of action studies: To elucidate the molecular pathways involved, which might include analysis of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Until such primary research is conducted and published, no specific protocols or detailed notes can be provided for the use of Alpha-(trichloromethyl)-4-pyridineethanol as an agent for inducing apoptosis.

Application Note: Analysis of Caspase-3 Cleavage Induced by Alpha-(trichloromethyl)-4-pyridineethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease.[1][2] In its inactive state, Caspase-3 exists as a proenzyme (procaspase-3).[1] Upon receiving an apoptotic signal, initiator caspases, such as caspase-8 or caspase-9, cleave procaspase-3, leading to its activation.[3][4] This cleavage generates active fragments that are responsible for the downstream proteolytic events that dismantle the cell in an orderly fashion.[4][5]

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, has been identified as a direct activator of caspase-3 in cell extracts. In HeLa S-100 cell cytosol, this compound has been shown to activate caspase-3 in a dose-dependent manner and induce the formation of the apoptosome. This compound provides a useful tool for studying the mechanisms of caspase-3 activation and the subsequent apoptotic events.

This application note provides a detailed protocol for the analysis of caspase-3 cleavage in response to treatment with Alpha-(trichloromethyl)-4-pyridineethanol using Western blot analysis.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[6] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for the protein of interest with specific antibodies. For the analysis of caspase-3 cleavage, antibodies that specifically recognize either the full-length procaspase-3 or the cleaved, active fragments can be used. By comparing the relative amounts of the pro-form and the cleaved form in treated versus untreated cells, the extent of caspase-3 activation can be determined.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of caspase-3 cleavage in a cancer cell line treated with Alpha-(trichloromethyl)-4-pyridineethanol for 24 hours. Band intensities were quantified using densitometry and normalized to a loading control (e.g., β-actin).

Treatment ConditionConcentration (µM)Procaspase-3 (Relative Intensity)Cleaved Caspase-3 (Relative Intensity)
Vehicle Control01.000.05
Alpha-(trichloromethyl)-4-pyridineethanol100.650.45
Alpha-(trichloromethyl)-4-pyridineethanol250.300.85
Alpha-(trichloromethyl)-4-pyridineethanol500.101.20

Experimental Protocols

Cell Culture and Treatment
  • Seed the cells of interest (e.g., HeLa, Jurkat) in appropriate cell culture plates and grow to 70-80% confluency.

  • Prepare a stock solution of Alpha-(trichloromethyl)-4-pyridineethanol in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of Alpha-(trichloromethyl)-4-pyridineethanol for the desired time points. Include a vehicle-only control.

Preparation of Cell Lysates
  • After treatment, aspirate the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).

Western Blot Analysis
  • SDS-PAGE:

    • Normalize the protein samples to the same concentration with lysis buffer and 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

    • The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for caspase-3 (an antibody that detects both pro- and cleaved forms is recommended) diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Mandatory Visualizations

Signaling Pathway Diagram

Caspase3_Activation_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Alpha-(trichloromethyl)- 4-pyridineethanol) Apoptosome Apoptosome Formation Apoptotic_Stimulus->Apoptosome Induces Apaf1 Apaf-1 Apaf1->Apoptosome Cytochrome_c Cytochrome c Cytochrome_c->Apoptosome dATP dATP dATP->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Caspase9 Cleavage Caspase3 Cleaved Caspase-3 (Active) Caspase9->Caspase3 Cleaves & Activates Procaspase3 Procaspase-3 (Inactive) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis leading to caspase-3 activation.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture & Treatment with Alpha-(trichloromethyl)- 4-pyridineethanol lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Workflow for Western blot analysis of caspase-3 cleavage.

References

Application Notes and Protocols: Flow Cytometry Assay for Apoptosis Using Alpha-(trichloromethyl)-4-pyridineethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. Therefore, the identification and quantification of apoptotic cells is a key aspect of biomedical research and drug development. Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a small molecule that has been identified as a direct activator of caspase-3, a key executioner caspase in the apoptotic pathway.[1] This property makes this compound a valuable tool for inducing and studying apoptosis in a controlled manner.

This document provides detailed application notes and protocols for the use of Alpha-(trichloromethyl)-4-pyridineethanol in a flow cytometry-based apoptosis assay. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells in a heterogeneous population.[2][3] By using specific fluorescent probes, it is possible to identify and quantify apoptotic cells based on the activation of key apoptotic markers, such as caspase-3.

Principle of the Assay

This assay is designed to quantify the percentage of apoptotic cells in a cell population following treatment with Alpha-(trichloromethyl)-4-pyridineethanol. The principle of the assay is based on the detection of activated caspase-3, a key mediator of apoptosis. This compound directly activates procaspase-3 to its active form. In this protocol, cells are treated with this compound to induce apoptosis. Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of active caspase-3 using a fluorescently labeled antibody. The stained cells are then analyzed by flow cytometry to determine the percentage of cells positive for active caspase-3, which corresponds to the apoptotic population.

Materials and Reagents

  • Cell Culture:

    • Suspension or adherent cell line of interest (e.g., Jurkat, HeLa, MCF-7)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Apoptosis Induction:

    • Alpha-(trichloromethyl)-4-pyridineethanol (this compound)

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Flow Cytometry Staining:

    • Phosphate-Buffered Saline (PBS)

    • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

    • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

    • FITC-conjugated anti-active caspase-3 antibody (or other suitable fluorophore)

    • Isotype control antibody

  • Equipment:

    • Flow cytometer

    • Centrifuge

    • Incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

    • Micropipettes and sterile tips

    • Flow cytometry tubes

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding:

    • For suspension cells (e.g., Jurkat), seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • For adherent cells (e.g., HeLa), seed cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution:

    • Prepare a 100 mM stock solution of Alpha-(trichloromethyl)-4-pyridineethanol in sterile DMSO.

    • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

II. Staining for Active Caspase-3
  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to a centrifuge tube.

    • For adherent cells, aspirate the medium and wash the cells once with PBS. Detach the cells using a gentle cell scraper or trypsinization. If using trypsin, neutralize with complete medium and then transfer to a centrifuge tube.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the wash step.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature.

  • Permeabilization:

    • Add 1 mL of Permeabilization Buffer to the fixed cells.

    • Incubate for 15 minutes at room temperature.

  • Blocking:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of Blocking Buffer.

    • Incubate for 30 minutes at room temperature.

  • Antibody Staining:

    • Without washing, add the FITC-conjugated anti-active caspase-3 antibody (at the manufacturer's recommended dilution) to the cell suspension.

    • For the isotype control, add the corresponding FITC-conjugated isotype control antibody to a separate tube of cells.

    • Incubate for 1 hour at room temperature in the dark.

  • Final Washes:

    • Add 1 mL of Permeabilization Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash.

  • Resuspension for Analysis:

    • Resuspend the cell pellet in 300-500 µL of PBS.

    • Transfer the cell suspension to flow cytometry tubes.

III. Flow Cytometry Analysis
  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set up the instrument with the appropriate lasers and filters for detecting the chosen fluorophore (e.g., FITC).

  • Compensation:

    • If performing multi-color analysis, set up compensation controls using single-stained samples.

  • Gating Strategy:

    • Acquire data for the unstained control sample to set the forward scatter (FSC) and side scatter (SSC) gates to exclude debris and select the cell population of interest.

    • Use the isotype control to set the gate for positive staining for active caspase-3.

  • Data Acquisition:

    • Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample within the main cell gate.

  • Data Analysis:

    • Analyze the acquired data using appropriate flow cytometry software.

    • Determine the percentage of cells positive for active caspase-3 in each sample.

Data Presentation

The following tables present representative data from a hypothetical experiment using the described protocol.

Table 1: Dose-Dependent Induction of Apoptosis by Alpha-(trichloromethyl)-4-pyridineethanol in Jurkat Cells (24-hour treatment)

Treatment Concentration (µM)Percentage of Active Caspase-3 Positive Cells (Mean ± SD)
Vehicle Control (DMSO)3.5 ± 0.8
1015.2 ± 2.1
2535.8 ± 4.5
5062.1 ± 6.3
10085.4 ± 5.9

Table 2: Time-Course of Apoptosis Induction by 50 µM Alpha-(trichloromethyl)-4-pyridineethanol in Jurkat Cells

Treatment Time (hours)Percentage of Active Caspase-3 Positive Cells (Mean ± SD)
0 (Vehicle Control)3.2 ± 0.6
625.7 ± 3.3
1248.9 ± 5.1
2463.5 ± 6.0

Visualizations

Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Oligomerization Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Cleavage This compound Alpha-(trichloromethyl)- 4-pyridineethanol This compound->Procaspase-3 Direct Activation Cellular Substrates Cellular Substrates Active Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Apoptosis signaling pathways and the point of action of Alpha-(trichloromethyl)-4-pyridineethanol (this compound).

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis A Seed Cells in Culture Plates B Prepare this compound Working Solutions A->B C Treat Cells with this compound and Controls B->C D Incubate for Desired Time C->D E Harvest and Wash Cells D->E F Fix Cells E->F G Permeabilize Cells F->G H Block Non-specific Binding G->H I Stain with Anti-Active Caspase-3 Antibody H->I J Wash and Resuspend in PBS I->J K Acquire Data on Flow Cytometer J->K L Gate on Cell Population K->L M Quantify Percentage of Positive Cells L->M

Caption: Experimental workflow for the flow cytometry-based apoptosis assay using this compound.

Safety Precautions

Alpha-(trichloromethyl)-4-pyridineethanol should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[4][5] General laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.

Troubleshooting

Problem Possible Cause Solution
Low percentage of apoptotic cells - this compound concentration is too low.- Incubation time is too short.- Cells are resistant to apoptosis.- Inefficient antibody staining.- Perform a dose-response and time-course experiment to optimize conditions.- Use a positive control for apoptosis induction (e.g., staurosporine).- Check antibody concentration and incubation time.
High background staining in control - Inadequate blocking.- Antibody concentration is too high.- Insufficient washing.- Increase blocking time or use a different blocking agent.- Titrate the antibody to determine the optimal concentration.- Increase the number of wash steps.
High cell debris - Harsh cell handling.- Over-trypsinization of adherent cells.- High levels of necrosis.- Handle cells gently during harvesting and washing.- Optimize trypsinization time.- Use a viability dye to distinguish between apoptotic and necrotic cells.
Weak fluorescent signal - Low expression of active caspase-3.- Incompatible fluorophore/filter combination.- Photobleaching of the fluorophore.- Ensure the chosen cell line expresses caspase-3.- Verify the laser and filter settings on the flow cytometer.- Protect stained samples from light.

Conclusion

The flow cytometry assay described in these application notes provides a robust and quantitative method for assessing apoptosis induced by the direct caspase-3 activator, Alpha-(trichloromethyl)-4-pyridineethanol. This protocol can be adapted for various cell types and experimental conditions, making it a valuable tool for researchers in the fields of cell biology, oncology, and drug discovery. By following the detailed procedures and troubleshooting guidelines, researchers can obtain reliable and reproducible data on the pro-apoptotic activity of this compound.

References

Application of Alpha-(trichloromethyl)-4-pyridineethanol in Cancer Cell Lines: A Detailed Overview and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a small molecule that has been identified as a potent activator of apoptosis in cancer cells. This compound functions by directly stimulating the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. This compound promotes the formation of the apoptosome, a multi-protein complex essential for the activation of caspase-9 and the subsequent initiation of the caspase cascade, leading to programmed cell death. This document provides a comprehensive overview of the application of this compound in cancer cell lines, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in experimental settings.

Introduction

The induction of apoptosis is a cornerstone of many cancer therapies. The apoptotic pathway is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis. In cancer, this process is often dysregulated, allowing for uncontrolled cell proliferation. Molecules that can reactivate the apoptotic machinery in cancer cells are therefore of significant therapeutic interest.

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) has emerged as a valuable tool for studying and inducing apoptosis in cancer research. Its primary mechanism of action involves the direct activation of caspase-3 and the promotion of apoptosome assembly, bypassing potential upstream defects in the apoptotic signaling pathway that can lead to drug resistance.

Mechanism of Action

This compound's pro-apoptotic activity is centered on its ability to facilitate the activation of the intrinsic apoptotic pathway. The key steps in its mechanism of action are:

  • Apoptosome Formation: this compound promotes the oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1) into the apoptosome complex. This process is dependent on the presence of cytochrome c and dATP.[1][2]

  • Caspase-9 Activation: The formation of the apoptosome leads to the recruitment and activation of pro-caspase-9.

  • Caspase-3 Activation: Activated caspase-9 then cleaves and activates pro-caspase-3, the primary executioner caspase.

  • Execution of Apoptosis: Activated caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

A notable feature of this compound is its ability to overcome the inhibitory effects of proteins like Prothymosin-α (ProT), which can sequester Apaf-1 and prevent apoptosome formation.[1][2] this compound effectively reverses this inhibition, allowing apoptosis to proceed.[1][2]

Quantitative Data

The pro-apoptotic activity of this compound has been quantified in cell-free extracts, primarily from HeLa cervical cancer cells. The following table summarizes the key quantitative findings.

ParameterCell Line/SystemConcentration/ValueReference(s)
Caspase-3 Activation HeLa S-100 cell extract0.1 - 0.5 mM (dose-dependent increase)[1]
Apoptosome Formation HeLa S-100 cell extract0.2 mM (effective concentration)[1]
Comparison with dATP HeLa S-100 cell extract0.2 mM this compound is more efficient in activating caspase-3 than 1 mM dATP[1]

Note: As of the latest literature review, comprehensive IC50 values for this compound across a broad panel of cancer cell lines are not publicly available. The primary research has focused on mechanistic studies in cell-free systems.

Experimental Protocols

This section provides detailed protocols for key experiments involving the use of this compound to study apoptosis in cancer cell lines.

Caspase-3 Activity Assay (Fluorometric)

This protocol is designed to measure the activity of caspase-3 in cell lysates following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • This compound (Alpha-(trichloromethyl)-4-pyridineethanol)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the this compound to the desired final concentrations (e.g., 0.1, 0.2, 0.5 mM) in cell culture medium. Add the this compound solutions to the cells and incubate for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Cell Lysis: After incubation, remove the medium and wash the cells with ice-cold PBS. Add 50-100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Caspase Assay: In a new 96-well black microplate, add 20-50 µg of protein lysate to each well. Adjust the volume with Lysis Buffer to be equal for all samples.

  • Substrate Addition: Prepare a 2X reaction buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT). Add an equal volume of the 2X reaction buffer containing the fluorogenic caspase-3 substrate (at a final concentration of 50 µM) to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC or 400/505 nm for AFC) every 5-10 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence intensity over time). Normalize the caspase-3 activity to the protein concentration of each sample.

In Vitro Apoptosome Formation Assay (Western Blotting)

This protocol describes how to assess the ability of this compound to induce the formation of the apoptosome in a cell-free system.

Materials:

  • HeLa S-100 cell extract (cytosolic extract)

  • This compound

  • dATP

  • Cytochrome c (from horse heart)

  • Size-exclusion chromatography column (e.g., Superose 6)

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membrane

  • Primary antibody against Apaf-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine HeLa S-100 extract (containing Apaf-1 and procaspases) with cytochrome c and dATP.

  • This compound Treatment: Add this compound to a final concentration of 0.2 mM. As a positive control, use a high concentration of dATP (e.g., 1 mM) in a separate reaction. Include a negative control with no this compound or high dATP.

  • Incubation: Incubate the reaction mixtures at 30°C for 1 hour to allow for apoptosome formation.

  • Size-Exclusion Chromatography: Load the reaction mixtures onto a size-exclusion chromatography column (e.g., Superose 6) equilibrated with a suitable buffer. Collect fractions.

  • SDS-PAGE and Western Blotting:

    • Resolve the collected fractions on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Apaf-1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Analysis: Analyze the resulting blot. In the control sample, Apaf-1 should elute at the size of its monomeric form. In the this compound-treated and dATP-treated samples, a significant portion of Apaf-1 should shift to higher molecular weight fractions, indicating its incorporation into the large apoptosome complex (~1 MDa).

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

PETCM_Apoptosis_Pathway cluster_inhibition Inhibition cluster_activation Activation by this compound cluster_execution Execution Phase ProT Prothymosin-α Apaf1_inactive Inactive Apaf-1 ProT->Apaf1_inactive Sequesters Apoptosome Apoptosome (Oligomerized Apaf-1) Apaf1_inactive->Apoptosome Oligomerization This compound Alpha-(trichloromethyl)-4-pyridineethanol (this compound) This compound->Apaf1_inactive Releases from ProT inhibition CytoC Cytochrome c CytoC->Apoptosome dATP dATP dATP->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Active Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Caspase-3 Activity Assay

Caspase3_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with this compound (and controls) seed_cells->treat_cells lyse_cells Wash and Lyse Cells treat_cells->lyse_cells collect_lysate Collect and Clarify Lysate lyse_cells->collect_lysate quantify_protein Quantify Protein Concentration collect_lysate->quantify_protein prepare_assay Prepare Assay Plate (Lysate + Reaction Mix + Substrate) quantify_protein->prepare_assay measure_fluorescence Measure Fluorescence (Kinetic Reading at 37°C) prepare_assay->measure_fluorescence analyze_data Analyze Data (Calculate Activity Rate) measure_fluorescence->analyze_data end_node End analyze_data->end_node

References

Application Notes and Protocols: Preparation of a Stock Solution of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a chemical compound identified as a potent activator of caspase-3, a key enzyme in the apoptotic pathway.[1] Its ability to induce apoptosis makes it a valuable tool in cancer research and drug development. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, such as cell-based assays and in vivo studies.

This document provides a detailed protocol for the preparation of a stock solution of Alpha-(trichloromethyl)-4-pyridineethanol, including information on its chemical properties, recommended solvents, storage conditions, and safety precautions.

Chemical and Physical Properties

A summary of the key properties of Alpha-(trichloromethyl)-4-pyridineethanol is provided in the table below.

PropertyValue
Synonyms This compound, 1-(4-Pyridyl)-2-hydroxy-3,3,3-trichloropropane
Molecular Formula C₈H₈Cl₃NO
Molecular Weight 240.51 g/mol [1]
Appearance Solid
Biological Activity Caspase-3 activator[1]

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of Alpha-(trichloromethyl)-4-pyridineethanol in dimethyl sulfoxide (DMSO). DMSO is a common solvent for in vitro studies due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.

Materials:

  • Alpha-(trichloromethyl)-4-pyridineethanol (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block set to 40°C

  • Ultrasonic bath

Procedure:

  • Determine the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of Alpha-(trichloromethyl)-4-pyridineethanol using the following formula:

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 100 mmol/L x 0.001 L x 240.51 g/mol x 1000 mg/g = 24.05 mg

  • Weigh the compound: Carefully weigh 24.05 mg of Alpha-(trichloromethyl)-4-pyridineethanol using a calibrated analytical balance. Transfer the solid to a sterile amber microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound. It is recommended to use a fresh, unopened vial of DMSO as it is hygroscopic.[2]

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a 40°C water bath or heating block for 5-10 minutes.[2]

    • Following heating, vortex the solution again.

    • If solids persist, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[2]

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Storage and Stability

Proper storage of the stock solution is crucial to maintain its activity. Some sources suggest that solutions of Alpha-(trichloromethyl)-4-pyridineethanol may be unstable, and preparing fresh solutions is recommended.

Storage ConditionDuration
-20°C Up to 1 month
-80°C Up to 6 months

Always bring the solution to room temperature and ensure it is fully dissolved before use. Avoid repeated freeze-thaw cycles.

Safety Precautions

Alpha-(trichloromethyl)-4-pyridineethanol is a chemical that should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the Alpha-(trichloromethyl)-4-pyridineethanol stock solution.

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage Conditions weigh 1. Weigh Compound add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Dissolve (Vortex, Heat, Sonicate) add_solvent->dissolve sterilize 4. Sterilize (Optional) dissolve->sterilize aliquot 5. Aliquot sterilize->aliquot store 6. Store aliquot->store storage_short -20°C (≤ 1 month) store->storage_short Short-term storage_long -80°C (≤ 6 months) store->storage_long Long-term

Caption: Workflow for preparing a stock solution of Alpha-(trichloromethyl)-4-pyridineethanol.

References

Application Notes and Protocols for Alpha-(trichloromethyl)-4-pyridineethanol in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a small molecule activator of the intrinsic apoptotic pathway. It functions by promoting the formation of the apoptosome, a key protein complex responsible for the activation of initiator caspases and the subsequent execution of apoptosis, or programmed cell death. Specifically, this compound has been identified as a direct activator of caspase-3, a critical executioner caspase. This property makes this compound a valuable tool for studying the mechanisms of apoptosis and for the high-throughput screening (HTS) of novel therapeutic agents that modulate this pathway.

These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in HTS assays, and a summary of its activity.

Mechanism of Action

This compound exerts its pro-apoptotic effects by directly influencing the assembly and activation of the apoptosome. The apoptosome is a multi-protein complex that forms in the cytoplasm in response to intracellular stress signals, such as the release of cytochrome c from the mitochondria.

The key steps in this compound's mechanism of action are:

  • Apoptosome Formation: In the presence of cytochrome c and dATP/ATP, this compound promotes the oligomerization of the apoptotic protease-activating factor 1 (Apaf-1). This leads to the formation of the heptameric apoptosome structure.

  • Procaspase-9 Recruitment and Activation: The assembled apoptosome recruits procaspase-9, an initiator caspase.

  • Caspase-9 Auto-activation: Within the apoptosome complex, procaspase-9 undergoes auto-catalytic cleavage and activation.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.

  • Apoptosis Execution: Activated caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound has been shown to be more efficient than dATP in driving apoptosome formation and subsequent caspase-3 activation in cell-free extracts.[1]

Signaling Pathway Diagram

PETCM_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound Alpha-(trichloromethyl)- 4-pyridineethanol (this compound) Apoptosome Apoptosome (Heptameric Apaf-1 complex) This compound->Apoptosome Promotes oligomerization Apaf1_inactive Inactive Apaf-1 Apaf1_inactive->Apoptosome CytC Cytochrome c CytC->Apoptosome dATP dATP/ATP dATP->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Recruits & Activates Procaspase9 Procaspase-9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Cleaves & Activates Procaspase3 Procaspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of Alpha-(trichloromethyl)-4-pyridineethanol (this compound) in inducing apoptosis.

Quantitative Data

The following table summarizes the reported activity of Alpha-(trichloromethyl)-4-pyridineethanol in a cell-free caspase activation assay using HeLa S-100 cell extracts.

ParameterValueCell SystemComments
Concentration Range for Caspase-3 Activation 0.1 - 0.5 mMHeLa S-100 cell extractStimulates caspase-3 activity in a dose-dependent manner.[1]
Effective Concentration for Apoptosome Formation 0.2 mMHeLa S-100 cell extractMore efficient in driving apoptosome formation than 1 mM dATP.[1]

Experimental Protocols

High-Throughput Screening for Caspase-3 Activators using a Fluorogenic Substrate

This protocol describes a homogeneous, fluorescence-based assay suitable for high-throughput screening of compounds that activate caspase-3.

Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis dispense_reagents Dispense Assay Buffer, HeLa S-100 Extract, Cytochrome c, and dATP into 384-well plates dispense_compounds Dispense Test Compounds (including this compound as positive control) and DMSO (negative control) dispense_reagents->dispense_compounds incubation Incubate at 37°C to allow for apoptosome formation and caspase activation dispense_compounds->incubation add_substrate Add Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC) incubation->add_substrate read_plate Read Fluorescence (e.g., Ex: 360 nm, Em: 460 nm) add_substrate->read_plate analyze_data Calculate % Activation and generate dose-response curves read_plate->analyze_data

Caption: High-throughput screening workflow for identifying caspase-3 activators.

Materials and Reagents:

  • HeLa S-100 Cytosolic Extract: Prepared from HeLa cells.

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT.

  • Cytochrome c: From equine heart.

  • dATP: Deoxyadenosine triphosphate.

  • Alpha-(trichloromethyl)-4-pyridineethanol (this compound): Positive control.

  • DMSO: Vehicle control.

  • Caspase-3 Fluorogenic Substrate: e.g., N-acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC).

  • 384-well, black, flat-bottom plates.

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing Assay Buffer, HeLa S-100 extract (e.g., 5-10 mg/mL final protein concentration), cytochrome c (e.g., 10 µM final concentration), and dATP (e.g., 1 mM final concentration).

    • Prepare serial dilutions of test compounds and this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Preparation:

    • Dispense the master mix into the wells of a 384-well plate.

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions (including this compound and DMSO controls) to the appropriate wells.

  • Incubation:

    • Seal the plate and incubate at 37°C for 1-2 hours to allow for apoptosome formation and caspase activation.

  • Detection:

    • Prepare the caspase-3 substrate solution in Assay Buffer (e.g., 50 µM final concentration of Ac-DEVD-AMC).

    • Add the substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm for AMC-based substrates.

  • Data Analysis:

    • Negative Control: Wells containing DMSO only.

    • Positive Control: Wells containing a known concentration of this compound (e.g., 0.2 mM).

    • Calculate the percentage of caspase-3 activation for each test compound concentration relative to the positive and negative controls.

    • Plot the percentage of activation against the compound concentration to generate dose-response curves and determine AC50 (Activator Concentration 50%) values.

Disclaimer: This document is intended for research use only. The protocols and information provided are based on currently available scientific literature. Researchers should optimize assay conditions based on their specific experimental setup and reagents.

References

Application Notes and Protocols: The Study of Neurodegenerative Diseases Using 1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide an overview of the use of TaClo in neurodegenerative disease research, including its mechanism of action, protocols for key experiments, and quantitative data from published studies.

Mechanism of Action

TaClo exerts its neurotoxic effects through a multi-faceted mechanism primarily targeting dopaminergic neurons in the substantia nigra.[2][3] The key pathways involved include:

  • Mitochondrial Dysfunction: TaClo is a potent inhibitor of Complex I of the mitochondrial respiratory chain.[1] This inhibition leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

  • Oxidative Stress: The overproduction of ROS creates a state of oxidative stress within the neurons.[3] This leads to damage of cellular components, including lipids, proteins, and DNA.

  • Neuroinflammation: TaClo induces the activation of microglia, the resident immune cells of the brain.[3] Activated microglia release pro-inflammatory cytokines, which further contribute to neuronal damage and death.

  • Apoptosis: The culmination of mitochondrial dysfunction, oxidative stress, and neuroinflammation triggers the intrinsic apoptotic pathway, leading to programmed cell death of dopaminergic neurons.[3]

Signaling Pathway of TaClo-Induced Neurodegeneration

TaClo_Pathway TaClo TaClo Mitochondria Mitochondria TaClo->Mitochondria Enters Neuron ComplexI Complex I Inhibition Mitochondria->ComplexI ROS Increased ROS (Oxidative Stress) ComplexI->ROS Microglia Microglia Activation ROS->Microglia Apoptosis Apoptosis ROS->Apoptosis Inflammation Neuroinflammation (Pro-inflammatory Cytokines) Microglia->Inflammation Inflammation->Apoptosis NeuronDeath Dopaminergic Neuron Death Apoptosis->NeuronDeath

Caption: TaClo-induced neurodegenerative signaling cascade.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of TaClo on the dopaminergic system.

Table 1: In Vivo Effects of TaClo in Rodent Models

ParameterAnimal ModelTreatmentResultReference
Dopaminergic Neuron Loss (Substantia Nigra)RatIntranigral TaClo injectionSignificant loss of Tyrosine Hydroxylase (TH)-positive cells[3]
Dopamine Levels (Striatum)RatIntranigral TaClo injectionSignificant decrease in dopamine levels[3]
Motor Function (Open Field Test)Rat7-week i.p. injection of 0.2 mg/kg TaCloDecreased locomotor activity[1]
Dopaminergic Neuron Loss (Substantia Nigra)Mouse (Wild Type & A30P α-synuclein)8-week exposure to 2 mg/kg TaCloSignificant loss of dopaminergic neurons[2]

Table 2: In Vitro Effects of TaClo

ParameterCell/Tissue ModelTreatmentResultReference
Mitochondrial Complex I ActivityMouse brain tissue culturesTaClo exposureStrong inhibition of Complex I[1]
Neuronal ViabilityMouse brain tissue culturesTaClo exposureNeurodegeneration observed[1]

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of TaClo are provided below.

Protocol 1: In Vivo TaClo Administration and Behavioral Testing

Objective: To assess the in vivo effects of TaClo on motor function in rodents.

Materials:

  • 1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo)

  • Vehicle (e.g., olive oil)

  • Rodents (rats or mice)

  • Open field apparatus

  • Rotarod apparatus

  • Standard animal housing and care facilities

Procedure:

  • Animal Preparation: Acclimate animals to the housing facilities for at least one week prior to the experiment.

  • TaClo Administration: Prepare a solution of TaClo in the chosen vehicle. Administer TaClo to the experimental group via intraperitoneal (i.p.) injection (e.g., 0.2 mg/kg for rats or 2 mg/kg for mice) for a specified duration (e.g., 7-8 weeks).[1][2] Administer vehicle only to the control group.

  • Open Field Test:

    • Place an individual animal in the center of the open field arena.

    • Record its activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 10 minutes) using an automated tracking system.

    • Clean the arena thoroughly between animals.

  • Rotarod Test:

    • Place the animal on the rotating rod of the rotarod apparatus.

    • Gradually increase the speed of rotation.

    • Record the latency to fall for each animal.

    • Perform multiple trials for each animal.

  • Data Analysis: Compare the behavioral data between the TaClo-treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: Immunohistochemistry for Dopaminergic Neurons

Objective: To quantify the loss of dopaminergic neurons in the substantia nigra of TaClo-treated animals.

Materials:

  • Rodent brain tissue (from Protocol 1)

  • Formalin or paraformaldehyde for fixation

  • Sucrose solutions for cryoprotection

  • Cryostat or microtome

  • Microscope slides

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody (fluorescently labeled or biotinylated)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence or light microscope

Procedure:

  • Tissue Preparation: Perfuse the animals with saline followed by a fixative. Dissect the brains and post-fix overnight. Cryoprotect the brains in a sucrose gradient.

  • Sectioning: Cut coronal sections (e.g., 30 µm thick) of the substantia nigra using a cryostat or microtome.

  • Immunostaining:

    • Wash the sections in phosphate-buffered saline (PBS).

    • Block non-specific binding sites with a blocking solution (e.g., PBS with serum and Triton X-100).

    • Incubate the sections with the primary anti-TH antibody overnight at 4°C.

    • Wash the sections and incubate with the appropriate secondary antibody.

    • If using a biotinylated secondary antibody, proceed with an avidin-biotin complex (ABC) method and a chromogen such as DAB.

    • Counterstain with DAPI if using fluorescent detection.

  • Imaging and Quantification:

    • Mount the stained sections on microscope slides.

    • Capture images of the substantia nigra using a microscope.

    • Count the number of TH-positive cells in a defined area of the substantia nigra using stereological methods.

  • Data Analysis: Compare the number of TH-positive cells between the TaClo-treated and control groups.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model treatment TaClo Administration (i.p. injection) animal_model->treatment behavioral Behavioral Analysis (Open Field, Rotarod) treatment->behavioral tissue Tissue Collection (Brain Dissection) behavioral->tissue immuno Immunohistochemistry (TH Staining) tissue->immuno biochem Biochemical Analysis (Dopamine Levels - HPLC) tissue->biochem data Data Analysis & Interpretation immuno->data biochem->data

Caption: Workflow for in vivo TaClo studies.

1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo) is an indispensable tool for investigating the molecular mechanisms underlying dopaminergic neurodegeneration and for the preclinical evaluation of potential neuroprotective therapies. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize TaClo in their studies of Parkinson's disease and related neurodegenerative disorders. Further research into the downstream effects of TaClo-induced mitochondrial dysfunction and neuroinflammation will continue to provide valuable insights into the complex pathology of these devastating diseases.

References

Application Notes and Protocols for In Vivo Studies of Alpha-(trichloromethyl)-4-pyridineethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-(trichloromethyl)-4-pyridineethanol is a novel small molecule compound with therapeutic potential. These application notes provide a comprehensive framework for the in vivo evaluation of this compound, covering experimental design, methodologies, and data interpretation. The protocols outlined herein are intended to serve as a foundational guide for researchers initiating preclinical studies to assess the pharmacokinetic, pharmacodynamic, and toxicological profile of Alpha-(trichloromethyl)-4-pyridineethanol in animal models. Given the nascent stage of research on this compound, the following protocols are based on established best practices in preclinical drug development and may require optimization based on emerging data.

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of action for Alpha-(trichloromethyl)-4-pyridineethanol is under investigation, its structural features suggest potential interaction with intracellular signaling cascades, possibly modulating inflammatory or proliferative pathways. A hypothetical target is the inhibition of a key kinase in the MAPK/ERK pathway, a common target for therapeutic intervention in oncology and inflammatory diseases.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Inflammation, Survival TF->Proliferation Compound Alpha-(trichloromethyl) -4-pyridineethanol Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

Animal Models

The selection of an appropriate animal model is critical and should be based on the therapeutic indication. For initial pharmacokinetic and toxicity studies, healthy rodents are commonly used. For efficacy studies, disease-specific models should be employed.

Protocol 3.1.1: Animal Selection and Acclimatization

  • Select either male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), aged 6-8 weeks.

  • House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).

  • Provide ad libitum access to standard chow and water.

  • Allow for an acclimatization period of at least 7 days before the start of the experiment.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Formulation and Dosing

The formulation of Alpha-(trichloromethyl)-4-pyridineethanol will depend on its physicochemical properties.

Protocol 3.2.1: Vehicle Selection and Formulation Preparation

  • Assess the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in corn oil).

  • Select a vehicle that provides a stable and homogenous formulation.

  • Prepare the formulation fresh on each day of dosing.

  • Ensure the final concentration of any organic solvent (e.g., DMSO) is non-toxic to the animals.

Protocol 3.2.2: Dose Administration

  • Determine the route of administration based on the intended clinical application (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Calculate the dose volume based on the most recent body weight of each animal.

  • Administer the formulation or vehicle control to the respective animal groups.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1]

Protocol 3.3.1: Single-Dose Pharmacokinetic Study

  • Administer a single dose of Alpha-(trichloromethyl)-4-pyridineethanol to a cohort of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
Toxicology Studies

Toxicology studies are performed to identify potential adverse effects and to determine a safe dose range.[2]

Protocol 3.4.1: Acute Toxicity Study (Dose Range Finding)

  • Administer single, escalating doses of the compound to different groups of animals.

  • Monitor the animals for clinical signs of toxicity for up to 14 days.

  • Record body weight changes, food and water consumption, and any morbidity or mortality.

  • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

Protocol 3.4.2: Repeat-Dose Toxicology Study

  • Administer the compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels.

  • Include a vehicle control group and a recovery group.

  • Monitor clinical signs, body weight, and food/water intake throughout the study.

  • Collect blood for hematology and clinical chemistry analysis at baseline and at the end of the study.

  • At termination, perform a full necropsy, record organ weights, and collect tissues for histopathology.

Table 2: Endpoints for Toxicology Studies

CategoryParameters
In-life Observations Clinical signs, body weight, food/water consumption
Clinical Pathology Hematology (CBC), clinical chemistry (liver and kidney function tests)
Anatomical Pathology Gross necropsy, organ weights, histopathology of major organs
Efficacy Studies

Efficacy studies are conducted in relevant disease models to assess the therapeutic potential of the compound.

Protocol 3.5.1: General Efficacy Study Design

  • Induce the disease in the selected animal model.

  • Randomize the animals into treatment groups (vehicle control, positive control, and different dose levels of Alpha-(trichloromethyl)-4-pyridineethanol).

  • Administer the treatments according to the predetermined schedule.

  • Monitor disease progression using relevant readouts (e.g., tumor volume, inflammatory markers, behavioral tests).

  • At the end of the study, collect relevant tissues for biomarker analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.

Experimental Workflow and Decision Making

The in vivo evaluation of Alpha-(trichloromethyl)-4-pyridineethanol should follow a logical progression from initial characterization to efficacy testing.

Experimental_Workflow Formulation Formulation Development PK Single-Dose Pharmacokinetics Formulation->PK Tox_Acute Acute Toxicity (Dose Range Finding) Formulation->Tox_Acute Decision1 Go/No-Go Decision: Acceptable PK/Tox Profile? PK->Decision1 Tox_Acute->Decision1 Tox_Repeat Repeat-Dose Toxicology Efficacy Efficacy Studies in Disease Models Tox_Repeat->Efficacy Decision2 Go/No-Go Decision: Demonstrated Efficacy? Efficacy->Decision2 Decision1->Tox_Repeat Go Stop1 Stop Development Decision1->Stop1 No-Go Stop2 Stop Development Decision2->Stop2 No-Go Continue Proceed to IND-Enabling Studies Decision2->Continue Go

Caption: A stepwise in vivo experimental workflow.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 3: Example Efficacy Data Summary (Tumor Xenograft Model)

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)% Tumor Growth Inhibition
Vehicle Control101500 ± 150-
Positive Control (e.g., Doxorubicin)10300 ± 5080%
Alpha-(trichloromethyl)-4-pyridineethanol (10 mg/kg)101200 ± 12020%
Alpha-(trichloromethyl)-4-pyridineethanol (30 mg/kg)10800 ± 9047%
Alpha-(trichloromethyl)-4-pyridineethanol (100 mg/kg)10450 ± 6070%

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences between groups. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This document provides a foundational set of protocols and guidelines for the in vivo investigation of Alpha-(trichloromethyl)-4-pyridineethanol. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, which is crucial for making informed decisions in the drug development process. Researchers should remain adaptable and willing to modify these protocols based on the specific characteristics of the compound and the animal models being utilized.

References

Troubleshooting & Optimization

Optimizing Alpha-(trichloromethyl)-4-pyridineethanol incubation time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of Alpha-(trichloromethyl)-4-pyridineethanol. Due to the limited specific public data on this compound, this guide focuses on general principles and best practices for working with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for Alpha-(trichloromethyl)-4-pyridineethanol?

A1: The optimal incubation time is highly dependent on the specific cell type, experimental endpoint, and the concentration of the compound used. It is recommended to perform a time-course experiment to determine the ideal duration for your specific assay. Factors to consider include the stability of the compound in culture media and the kinetics of the biological process being investigated.

Q2: How can I determine the optimal concentration of Alpha-(trichloromethyl)-4-pyridineethanol to use?

A2: A dose-response experiment is crucial to determine the optimal concentration. This typically involves treating cells with a range of concentrations to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your assay. It is advisable to use the lowest concentration that produces the desired effect to minimize potential off-target effects.[1]

Q3: I am observing significant cell death even at low concentrations. What could be the cause?

A3: High cytotoxicity can be due to several factors, including the inherent toxicity of the compound to your specific cell line, off-target effects, or issues with the compound's solubility leading to precipitation and non-specific toxicity. Ensure the compound is fully dissolved and consider performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment.

Q4: My results are inconsistent across experiments. What are the common sources of variability?

A4: Inconsistent results can arise from various sources, including passage number and health of the cells, slight variations in incubation time or compound concentration, and the stability of the compound. Maintaining consistent cell culture practices and preparing fresh dilutions of the compound for each experiment can help minimize variability.

Troubleshooting Guide

This guide addresses common issues encountered when working with Alpha-(trichloromethyl)-4-pyridineethanol and similar small molecule inhibitors.

Issue Potential Cause Recommended Solution
No observable effect - Compound is inactive in your system.- Concentration is too low.- Incubation time is too short.- Compound is unstable or has poor cell permeability.- Verify compound activity with a positive control if available.- Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment.- Assess compound stability and permeability.
High background signal - Non-specific binding of the compound.- Off-target effects.- Decrease the concentration of the compound.- Include appropriate negative controls.- Consider using a structurally related but inactive compound as a negative control.
Compound precipitation in media - Poor solubility of the compound in aqueous media.- Use a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.- Ensure the final solvent concentration in the culture media is low (typically <0.1%) and consistent across all conditions.- Visually inspect the media for any signs of precipitation after adding the compound.
Cell morphology changes - Cytotoxicity.- On-target or off-target effects on cellular pathways affecting cell structure.- Perform a cell viability assay.- Observe cells at multiple time points using microscopy.- Lower the concentration of the compound.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase throughout the experiment.

  • Compound Preparation: Prepare a stock solution of Alpha-(trichloromethyl)-4-pyridineethanol in an appropriate solvent (e.g., DMSO). Dilute the stock solution in culture media to the desired final concentration.

  • Treatment: Treat the cells with the compound. Include a vehicle control (media with the same concentration of solvent).

  • Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Assay: At each time point, perform the desired assay to measure the biological response (e.g., Western blot for protein expression, viability assay).

  • Data Analysis: Plot the response as a function of time to determine the optimal incubation period.

Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Compound Preparation: Prepare a series of dilutions of Alpha-(trichloromethyl)-4-pyridineethanol in culture media from a concentrated stock. A typical range might be from 0.01 µM to 100 µM.

  • Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the cells for the optimal time determined in Protocol 1.

  • Assay: Perform the desired assay.

  • Data Analysis: Plot the response as a function of the compound concentration to determine the IC50 or EC50.

Data Presentation

Table 1: Hypothetical Time-Course Experiment Data

Incubation Time (hours)Target Inhibition (%)Cell Viability (%)
215 ± 2.198 ± 1.5
435 ± 3.597 ± 2.0
862 ± 4.195 ± 2.3
1285 ± 5.092 ± 3.1
2488 ± 4.885 ± 4.2
4890 ± 4.570 ± 5.5

Table 2: Hypothetical Dose-Response Experiment Data (24-hour incubation)

Concentration (µM)Target Inhibition (%)Cell Viability (%)
0.015 ± 1.299 ± 1.0
0.125 ± 2.898 ± 1.5
152 ± 4.096 ± 2.1
1089 ± 5.188 ± 3.9
10095 ± 3.965 ± 6.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Incubate for Defined Time C->D E Perform Assay D->E F Data Analysis E->F

Caption: General experimental workflow for testing a small molecule inhibitor.

Troubleshooting_Logic Start Experiment Start ObservedEffect Observe Effect? Start->ObservedEffect NoEffect No/Low Effect ObservedEffect->NoEffect No YesEffect Desired Effect ObservedEffect->YesEffect Yes Troubleshoot Troubleshoot NoEffect->Troubleshoot CheckViability Check Cell Viability YesEffect->CheckViability CheckConc Increase Concentration Troubleshoot->CheckConc CheckTime Increase Incubation Time Troubleshoot->CheckTime

Caption: A logical flow diagram for troubleshooting common experimental outcomes.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor Alpha-(trichloromethyl) -4-pyridineethanol Inhibitor->Kinase2

Caption: Hypothetical signaling pathway showing the inhibitory action of the compound.

References

Technical Support Center: Investigating Off-target Effects of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Alpha-(trichloromethyl)-4-pyridineethanol, a known caspase-3 activator.[1] Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on the experimental strategies and methodologies researchers can employ to characterize its selectivity and potential unintended cellular effects.

Frequently Asked Questions (FAQs)

Q1: What is Alpha-(trichloromethyl)-4-pyridineethanol (PETCM) and what is its known primary target?

Alpha-(trichloromethyl)-4-pyridineethanol, also referred to as this compound, is a small molecule that has been identified as an activator of caspase-3.[1] It functions in a cytochrome c-dependent manner to promote the oligomerization of Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-3, a key executioner of apoptosis.[1] In HeLa cell extracts, this compound has been shown to stimulate caspase-3 activity in a dose-dependent manner.[1][2]

Q2: Why is it important to investigate the off-target effects of a compound like this compound?

While this compound has a defined on-target activity, it is crucial to investigate its potential off-target effects for several reasons:

  • Ensuring Specificity of Research Findings: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing observed phenotypes to the on-target effect when they may be caused by unintended molecular interactions.

  • Predicting Potential Toxicity: Off-target binding can lead to adverse cellular effects and toxicity, which is a critical consideration in drug development.[3] Early identification of these liabilities allows for better-informed decisions about the compound's therapeutic potential.

  • Discovering New Therapeutic Applications: In some cases, off-target effects can reveal novel mechanisms of action or therapeutic opportunities for a compound.

Q3: What are the initial steps to assess the potential for off-target effects of this compound?

A tiered approach is recommended:

  • In Silico Analysis: Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[4][5] These approaches compare the compound's structure against databases of known protein binding sites.

  • Broad-Spectrum Kinase Profiling: Since protein kinases are a common class of off-targets for small molecules, screening this compound against a panel of kinases can provide a rapid assessment of its selectivity.

  • Phenotypic Screening: Observing the effects of this compound across different cell lines and under various conditions can provide clues about potential off-target activities.

Troubleshooting Guides for Investigating Off-Target Effects

This section provides guidance on common issues that may arise during the experimental investigation of this compound's off-target effects.

Cellular Thermal Shift Assay (CETSA)

Issue 1: No observable thermal shift for the intended target (Caspase-3) with this compound treatment.

  • Possible Cause: The concentration of this compound may be too low to induce a significant stabilizing effect.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing caspase-3 activation and stabilization.

  • Possible Cause: The heating temperature or duration is not optimal for detecting a shift.

    • Troubleshooting Step: Optimize the CETSA protocol by testing a range of temperatures and heating times to establish a clear melting curve for caspase-3 in your specific cell line.[6][7]

  • Possible Cause: The antibody used for detecting soluble caspase-3 after heating is not effective.

    • Troubleshooting Step: Validate the antibody through standard Western blotting and ensure it recognizes the soluble form of the protein.

Issue 2: Multiple protein hits are identified in a proteome-wide CETSA experiment.

  • Possible Cause: this compound may have multiple off-targets.

    • Troubleshooting Step: This is a key finding. The next step is to validate these potential off-targets using orthogonal assays, such as in vitro binding assays or functional assays specific to the identified proteins.

  • Possible Cause: Non-specific protein aggregation or precipitation is occurring.

    • Troubleshooting Step: Review and optimize the cell lysis and centrifugation steps to ensure efficient separation of soluble and aggregated proteins.[8][9] Include stringent wash steps.

Activity-Based Protein Profiling (ABPP)

Issue 3: No specific labeling of protein targets with a custom this compound-based probe.

  • Possible Cause: The chemical linker or reporter tag on the this compound-based probe is sterically hindering its interaction with target proteins.

    • Troubleshooting Step: Synthesize and test probes with different linker lengths and attachment points.

  • Possible Cause: The reactive group on the probe is not suitable for covalently modifying the target proteins.

    • Troubleshooting Step: Depending on the suspected class of off-targets, consider different reactive groups for the probe design.

Issue 4: High background labeling is observed in the ABPP experiment.

  • Possible Cause: The probe is non-specifically reacting with highly abundant proteins.

    • Troubleshooting Step: Optimize the probe concentration and incubation time to minimize non-specific labeling. Include a competition experiment where cells are pre-incubated with an excess of unlabeled this compound to identify specific binding partners.

  • Possible Cause: The reporter tag is causing non-specific interactions.

    • Troubleshooting Step: Perform control experiments with a probe that lacks the reactive group but contains the reporter tag to identify proteins that interact non-specifically with the tag.

Data Presentation

Table 1: Hypothetical On-Target and Off-Target Profile of this compound
ParameterCaspase-3 (On-Target)Kinase X (Off-Target)Protein Y (Off-Target)
Binding Affinity (Kd) 50 nM1.2 µM5.8 µM
IC50/EC50 200 nM (EC50 for activation)2.5 µM (IC50 for inhibition)10 µM (IC50 for inhibition)
CETSA Shift (ΔTm) + 4.2 °C+ 1.5 °C+ 0.8 °C

This table presents hypothetical data to illustrate how quantitative results for on-target and off-target interactions of this compound would be summarized. Actual values would need to be determined experimentally.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure for assessing the target engagement of this compound in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.[8]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[8]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated aggregates.[9]

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein (e.g., Caspase-3 and potential off-targets) by Western blotting or other quantitative protein detection methods.

    • Generate a melting curve by plotting the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.[7]

Activity-Based Protein Profiling (ABPP) Protocol

This protocol outlines a general workflow for identifying the cellular targets of this compound using a custom-designed chemical probe.

  • Probe Design and Synthesis:

    • Synthesize an activity-based probe derived from the this compound scaffold. This probe should contain three key elements:

      • A reactive group for covalent modification of the target.

      • The this compound core structure for target recognition.

      • A reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[10]

  • Cellular Labeling:

    • Treat live cells or cell lysates with the this compound-based probe for a specific duration.

    • For competitive ABPP, pre-incubate the cells/lysate with an excess of unlabeled this compound before adding the probe. This will help distinguish specific targets from non-specific interactions.

  • Detection and Enrichment:

    • If using a fluorescently tagged probe, labeled proteins can be visualized directly by in-gel fluorescence scanning after SDS-PAGE.[10]

    • If using a biotin-tagged probe, labeled proteins can be enriched using streptavidin beads.[10]

  • Target Identification:

    • Enriched proteins are then identified using mass spectrometry-based proteomics.

    • Candidate off-targets are those that are specifically labeled by the probe and whose labeling is competed away by an excess of free this compound.

Visualizations

experimental_workflow_cetsa cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treat with this compound/Vehicle cell_culture->treatment harvest 3. Harvest Cells treatment->harvest heating 4. Heat Shock harvest->heating lysis 5. Cell Lysis heating->lysis centrifugation 6. Separate Soluble Fraction lysis->centrifugation western_blot 7. Western Blot/MS centrifugation->western_blot

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

experimental_workflow_abpp cluster_probe Probe Application cluster_enrichment Target Enrichment cluster_identification Target Identification probe_treatment 1. Treat Cells/Lysate with this compound Probe competition 2. (Optional) Competition with excess this compound probe_treatment->competition lysis_abpp 3. Cell Lysis competition->lysis_abpp enrich 4. Enrich Labeled Proteins (e.g., Streptavidin beads) lysis_abpp->enrich mass_spec 5. Mass Spectrometry enrich->mass_spec data_analysis 6. Identify Off-Targets mass_spec->data_analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

signaling_pathway This compound This compound Caspase3 Caspase-3 (On-Target) This compound->Caspase3 Activates KinaseX Kinase X (Off-Target) This compound->KinaseX Inhibits ProteinY Protein Y (Off-Target) This compound->ProteinY Inhibits Apoptosis Apoptosis Caspase3->Apoptosis DownstreamX Downstream Signaling X KinaseX->DownstreamX DownstreamY Cellular Process Y ProteinY->DownstreamY

Caption: On- and potential off-target pathways of this compound.

References

Technical Support Center: Alpha-(trichloromethyl)-4-pyridineethanol Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Alpha-(trichloromethyl)-4-pyridineethanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving Alpha-(trichloromethyl)-4-pyridineethanol?

Alpha-(trichloromethyl)-4-pyridineethanol possesses a complex chemical structure with both polar (pyridine ring, hydroxyl group) and non-polar (trichloromethyl group) moieties. This can lead to poor solubility in aqueous solutions. The pyridine nitrogen can be protonated at low pH, which can influence its solubility.

Q2: What are the most common strategies to improve the solubility of this compound?

Common strategies for enhancing the solubility of poorly soluble compounds like Alpha-(trichloromethyl)-4-pyridineethanol include pH adjustment, the use of co-solvents, cyclodextrin complexation, and solid dispersion techniques.

Q3: How does pH affect the solubility of Alpha-(trichloromethyl)-4-pyridineethanol?

The pyridine ring in the molecule contains a nitrogen atom that can be protonated in acidic conditions. This protonation increases the polarity of the molecule and can lead to a significant increase in aqueous solubility. Conversely, in neutral or basic conditions, the pyridine nitrogen is unprotonated, and the compound is less soluble.

Q4: What are co-solvents and how can they improve solubility?

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds. For Alpha-(trichloromethyl)-4-pyridineethanol, co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) can be effective.

Q5: Can cyclodextrins be used to enhance the solubility of this compound?

Yes, cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar moieties of a guest molecule, like the trichloromethyl group of Alpha-(trichloromethyl)-4-pyridineethanol, within their hydrophobic cavity, thereby increasing its aqueous solubility. Beta-cyclodextrin and its derivatives are commonly used for this purpose.

Q6: What is solid dispersion and how does it work?

Solid dispersion is a technique where the poorly soluble compound is dispersed in a highly soluble solid carrier. This can be achieved by methods like melting or solvent evaporation. The resulting solid product allows for faster dissolution of the compound in an aqueous medium.

Troubleshooting Guides

Issue 1: Compound precipitates out of aqueous solution.
  • Possible Cause: The pH of the solution is not optimal for solubility.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is neutral or basic, gradually add a dilute acid (e.g., 0.1 M HCl) to lower the pH and observe for re-dissolution. The target pH should be in the acidic range to ensure protonation of the pyridine nitrogen.

    • For a systematic approach, perform a pH-solubility profile to determine the optimal pH range for your desired concentration.

Issue 2: Low solubility in common aqueous buffers.
  • Possible Cause: The compound has inherently low aqueous solubility at the desired pH.

  • Troubleshooting Steps:

    • Co-solvent Addition: Introduce a water-miscible organic co-solvent. Start with a small percentage (e.g., 5-10% v/v) of ethanol, DMSO, or PEG 400 and gradually increase the concentration while monitoring for dissolution. Be mindful that high concentrations of organic solvents may affect downstream experiments.

    • Cyclodextrin Complexation: Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and add it to your aqueous buffer before introducing Alpha-(trichloromethyl)-4-pyridineethanol.

Issue 3: Difficulty preparing a concentrated stock solution.
  • Possible Cause: The solvent of choice is not suitable for achieving high concentrations.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility in a range of neat organic solvents such as DMSO, DMF, or ethanol.

    • Solid Dispersion Preparation: For solid formulations, consider preparing a solid dispersion. This can be dissolved in an aqueous buffer at a higher effective concentration than the pure compound.

Data Presentation

Table 1: Illustrative Solubility of Alpha-(trichloromethyl)-4-pyridineethanol in Different Solvents

Solvent SystemTemperature (°C)Approximate Solubility (mg/mL)
Water (pH 7.0)25< 0.1
Water (pH 3.0)251 - 5
Ethanol2510 - 20
DMSO25> 50
20% (v/v) Ethanol in Water (pH 7.0)251 - 2
10% (w/v) HP-β-Cyclodextrin in Water (pH 7.0)255 - 10

Note: The values in this table are illustrative and based on general principles for compounds of this type. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of Alpha-(trichloromethyl)-4-pyridineethanol to a fixed volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare a series of co-solvent mixtures with varying concentrations of an organic solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v ethanol in water).

  • Add an excess amount of Alpha-(trichloromethyl)-4-pyridineethanol to each co-solvent mixture.

  • Follow steps 3-5 from the pH-Dependent Solubility Determination protocol.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Cyclodextrin Complexation using the Kneading Method
  • Weigh a specific amount of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • Add a small amount of water to the cyclodextrin to form a paste.

  • Gradually add the pre-weighed Alpha-(trichloromethyl)-4-pyridineethanol to the paste and knead the mixture for 30-60 minutes.

  • Dry the resulting solid under vacuum.

  • Determine the solubility of the prepared complex in water following the procedure outlined in Protocol 1 (using water as the solvent).

Protocol 4: Solid Dispersion by Solvent Evaporation
  • Choose a suitable soluble carrier (e.g., polyvinylpyrrolidone K30) and a volatile common solvent (e.g., methanol or ethanol).

  • Dissolve both Alpha-(trichloromethyl)-4-pyridineethanol and the carrier in the solvent in a desired weight ratio (e.g., 1:1, 1:5, 1:10).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Evaluate the dissolution rate of the solid dispersion compared to the pure compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Solubility of Alpha-(trichloromethyl)-4-pyridineethanol pH_adjust pH Adjustment Problem->pH_adjust Apply Cosolvent Co-solvency Problem->Cosolvent Apply Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Apply Solid_disp Solid Dispersion Problem->Solid_disp Apply Sol_analysis Solubility Analysis (e.g., HPLC, UV-Vis) pH_adjust->Sol_analysis Evaluate Effectiveness Cosolvent->Sol_analysis Evaluate Effectiveness Cyclodextrin->Sol_analysis Evaluate Effectiveness Solid_disp->Sol_analysis Evaluate Effectiveness

Caption: A workflow diagram illustrating the process for addressing poor solubility of Alpha-(trichloromethyl)-4-pyridineethanol.

signaling_pathway_analogy cluster_compound Compound State cluster_methods Intervention Methods Insoluble Insoluble Compound (Precipitated) Soluble Soluble Compound (Dissolved) Insoluble->Soluble Solubilization Soluble->Insoluble Precipitation Acidification Acidification (pH < pKa) Acidification->Soluble Promotes Complexation Complexation (e.g., Cyclodextrin) Complexation->Soluble Promotes Solubilizer Co-solvent/ Surfactant Solubilizer->Soluble Promotes

Caption: A diagram showing the transition between insoluble and soluble states and the methods that promote solubilization.

Troubleshooting inconsistent results with Alpha-(trichloromethyl)-4-pyridineethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clarity on the experimental usage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Alpha-(trichloromethyl)-4-pyridineethanol (this compound) and what is its primary mechanism of action?

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a small molecule activator of caspase-3, a key executioner enzyme in the apoptotic pathway.[1] Its mechanism of action is dependent on the presence of cytochrome c. This compound promotes the oligomerization of the apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, a protein complex that recruits and activates procaspase-9, which in turn activates caspase-3, leading to apoptosis.[1]

Q2: I am observing inconsistent caspase-3 activation with this compound. What are the potential causes?

Inconsistent results with this compound can arise from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the assay procedure.

  • Compound Integrity: The stability of this compound in solution can be a major factor. Repeated freeze-thaw cycles of stock solutions in DMSO may lead to degradation.[2][3][4] The hygroscopic nature of DMSO can also lead to the introduction of water, which may affect compound stability.

  • Experimental Conditions: Variations in cell health, density, and passage number can significantly impact the apoptotic response. The concentration of cytochrome c and dATP in cell-free extracts is also a critical factor for this compound's activity.

  • Assay Performance: Inaccurate pipetting, incorrect incubation times or temperatures, and issues with plate reader settings are common sources of variability in caspase-3 assays.[5][6][7]

Q3: How should I prepare and store this compound stock solutions?

For optimal results, prepare a concentrated stock solution of this compound in anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C in tightly sealed vials to minimize moisture absorption. When thawing an aliquot for use, allow it to come to room temperature completely before opening to reduce condensation.

Q4: What is the recommended working concentration of this compound?

The optimal working concentration of this compound can vary depending on the cell type or cell-free extract being used. Published data suggests that concentrations in the range of 0.1-0.5 mM are effective in stimulating caspase-3 activity in HeLa S-100 cell extracts.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q5: Can this compound activate caspase-3 independently of the apoptosome?

No, the available evidence indicates that this compound's activation of caspase-3 is dependent on the formation of the Apaf-1 apoptosome in the presence of cytochrome c.[1] It is not a direct activator of procaspase-3.

Data Summary

Table 1: General Properties of Alpha-(trichloromethyl)-4-pyridineethanol

PropertyValue
Molecular FormulaC₈H₈Cl₃NO
Molecular Weight240.51 g/mol
AppearanceSolid
SolubilitySoluble in DMSO

Table 2: Troubleshooting Guide for Inconsistent Caspase-3 Activation

IssuePotential CauseRecommended Solution
Low or no caspase-3 activity Inactive this compoundPrepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles.
Insufficient cytochrome c/dATPEnsure the cell extract contains adequate levels of these factors. Consider supplementing with exogenous cytochrome c and dATP in cell-free assays.
Incorrect assay buffer conditionsVerify the pH and composition of the reaction buffer. Caspase-3 activity is optimal at a neutral pH.
Problems with detection reagentEnsure the caspase-3 substrate is not degraded and is used at the correct concentration.
High background signal Spontaneous caspase activationProcess samples quickly and keep them on ice. Include a negative control without this compound.
Contamination of reagentsUse fresh, sterile reagents and buffers.
High variability between replicates Inaccurate pipettingUse calibrated pipettes and ensure proper mixing of reagents.
Inconsistent cell seedingEnsure a uniform cell density across all wells.
Edge effects in microplatesAvoid using the outer wells of the plate or fill them with a buffer to maintain humidity.

Experimental Protocols

Detailed Protocol for In Vitro Caspase-3 Activation Assay using this compound

This protocol is adapted from standard colorimetric caspase-3 assay kits and is suitable for use with cell lysates.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Store at 4°C. Add DTT fresh before use.
  • 2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT. Store at 4°C. Add DTT fresh before use.
  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -80°C.
  • Caspase-3 Substrate (e.g., Ac-DEVD-pNA): Prepare a 4 mM stock solution in DMSO. Store protected from light at -20°C.

2. Preparation of Cell Lysate:

  • Induce apoptosis in your target cells using your desired method. For a control, use an equal number of non-induced cells.
  • Pellet 1-5 million cells by centrifugation at 500 x g for 5 minutes at 4°C.
  • Wash the cell pellet once with ice-cold PBS and centrifuge again.
  • Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.
  • Incubate on ice for 10 minutes.
  • Centrifuge at 10,000 x g for 1 minute at 4°C.
  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

3. Caspase-3 Assay:

  • In a 96-well microplate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Lysis Buffer.
  • Add 50 µL of 2X Reaction Buffer to each well.
  • Add the desired concentration of this compound to the treatment wells. For a negative control, add an equivalent volume of DMSO.
  • Add 5 µL of the 4 mM Caspase-3 substrate (Ac-DEVD-pNA) to each well (final concentration 200 µM).
  • Incubate the plate at 37°C for 1-2 hours, protected from light.
  • Measure the absorbance at 405 nm using a microplate reader.
  • The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.

Visualizations

PETCM_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Mito Apoptotic Stimulus CytC_m Cytochrome c (intermembrane space) CytC_c Cytochrome c CytC_m->CytC_c Release This compound This compound Apoptosome Apoptosome Formation This compound->Apoptosome Apaf1_inactive Inactive Apaf-1 Apaf1_inactive->Apoptosome CytC_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow prep 1. Reagent Preparation (Lysis Buffer, Reaction Buffer, this compound stock, Substrate) cell_prep 2. Cell Culture and Treatment (Induce apoptosis in treatment group) prep->cell_prep lysis 3. Cell Lysis (Prepare cytosolic extract) cell_prep->lysis protein_quant 4. Protein Quantification lysis->protein_quant assay_setup 5. Assay Setup in 96-well Plate (Add lysate, buffer, this compound/vehicle) protein_quant->assay_setup substrate_add 6. Add Caspase-3 Substrate assay_setup->substrate_add incubation 7. Incubation (37°C, 1-2 hours) substrate_add->incubation readout 8. Measure Absorbance (405 nm) incubation->readout analysis 9. Data Analysis readout->analysis

Caption: Experimental workflow for a caspase-3 assay using this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Inconsistent Results? check_compound Check this compound Stock (Fresh aliquot? Stored properly?) start->check_compound check_cells Review Cell Culture (Health, density, passage?) start->check_cells check_protocol Verify Assay Protocol (Pipetting, incubation, controls?) start->check_protocol solution_compound Prepare Fresh Stock Aliquot for single use check_compound->solution_compound solution_cells Standardize Cell Culture Use consistent parameters check_cells->solution_cells solution_protocol Optimize Assay Run dose-response & time-course check_protocol->solution_protocol

Caption: Troubleshooting workflow for inconsistent results.

References

Impact of serum on Alpha-(trichloromethyl)-4-pyridineethanol activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alpha-(trichloromethyl)-4-pyridineethanol in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected activity of Alpha-(trichloromethyl)-4-pyridineethanol in our cell-based assays when using media supplemented with fetal bovine serum (FBS). Why might this be happening?

A1: The presence of serum, such as FBS, can significantly impact the apparent activity of your compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like Alpha-(trichloromethyl)-4-pyridineethanol. This binding sequesters the compound, reducing its free concentration and thus its availability to interact with its target in the cells. The result is a rightward shift in the dose-response curve and a higher apparent IC50 or EC50 value.

Q2: How can we confirm if serum protein binding is affecting the activity of our compound?

A2: A straightforward way to investigate the effect of serum is to perform your assay using varying concentrations of serum (e.g., 10%, 5%, 1%, and 0% serum). If the potency of Alpha-(trichloromethyl)-4-pyridineethanol increases as the serum concentration decreases, it strongly suggests that serum protein binding is a contributing factor.

Q3: Our experimental protocol requires the use of serum. How can we mitigate the impact of serum protein binding?

A3: While it is not always possible to eliminate serum, you can account for its effects. Consider determining the fraction of the compound bound to serum proteins. This can be done using techniques like equilibrium dialysis or ultrafiltration.[1] Knowing the unbound fraction will allow you to calculate the effective free concentration of the compound in your assays. Additionally, you can maintain a consistent serum concentration across all experiments to ensure comparability of results.

Q4: We are seeing variability in our results between different batches of FBS. What could be the cause?

A4: Different lots of FBS can have varying compositions of proteins, lipids, and other endogenous molecules. This variability can lead to differences in the extent of compound binding, thus affecting the reproducibility of your assay. It is good practice to pre-test new batches of FBS and, if possible, purchase a large single lot to be used for a complete set of experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Decreased Potency (Higher IC50/EC50) Serum Protein Binding: The compound is binding to proteins in the serum, reducing its free concentration.- Perform experiments with reduced serum concentrations or in serum-free media to assess the impact of serum.- Determine the fraction of the compound bound to serum proteins to calculate the free, active concentration.
Poor Reproducibility Batch-to-Batch Serum Variability: Different lots of serum can have varying protein compositions, leading to inconsistent compound binding.- Test and qualify new batches of serum before use.- If possible, use a single, large lot of serum for the entire study to minimize variability.
Unexpected Biological Effects Interaction with Serum Components: The compound may be interacting with growth factors, cytokines, or other signaling molecules present in the serum, leading to off-target effects.- Characterize the effect of the compound in serum-free versus serum-containing media to distinguish direct effects from serum-mediated effects.- Use a more defined, serum-free medium if the target biology allows.
Assay Interference Compound Precipitation: High concentrations of the compound may not be soluble in the presence of serum proteins, leading to precipitation and inaccurate results.- Visually inspect wells for precipitation under a microscope.- Test the solubility of the compound in your assay medium at the highest concentration used.

Experimental Protocols

Protocol 1: Assessing the Impact of Serum Concentration on Compound Activity

This protocol outlines a method to determine the effect of serum on the half-maximal inhibitory concentration (IC50) of Alpha-(trichloromethyl)-4-pyridineethanol in a cell viability assay.

Materials:

  • Target cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Alpha-(trichloromethyl)-4-pyridineethanol

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Alpha-(trichloromethyl)-4-pyridineethanol in four different media formulations:

    • Medium with 10% FBS

    • Medium with 5% FBS

    • Medium with 1% FBS

    • Serum-free medium

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound and varying serum levels. Include vehicle controls for each serum condition.

  • Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the vehicle control and plot the dose-response curves.

  • Determine the IC50 value for each serum concentration using non-linear regression analysis.

Data Presentation

Table 1: Effect of Serum Concentration on the IC50 of Alpha-(trichloromethyl)-4-pyridineethanol

Serum Concentration (%)IC50 (µM)Fold Change (vs. 0% Serum)
1015.215.2
58.18.1
12.52.5
01.01.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in 96-well Plates C Treat Cells with Compound A->C B Prepare Compound Dilutions in Varying Serum % B->C D Incubate for 48-72h C->D E Add Viability Reagent D->E F Measure Signal E->F G Calculate IC50 F->G Signaling_Pathway cluster_serum Serum Components cluster_cell Cellular Environment SerumProteins Serum Proteins (e.g., Albumin) Compound_Bound Protein-Bound Compound (Inactive) SerumProteins->Compound_Bound Compound_Free Free Alpha-(trichloromethyl)- 4-pyridineethanol Target Cellular Target Compound_Free->Target Binds Compound_Free->Compound_Bound Response Biological Response Target->Response Activates/Inhibits

References

Alpha-(trichloromethyl)-4-pyridineethanol degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of experiments involving alpha-(trichloromethyl)-4-pyridineethanol, a known caspase-3 activator.

Frequently Asked Questions (FAQs)

Q1: What is alpha-(trichloromethyl)-4-pyridineethanol and what is its primary mechanism of action?

Alpha-(trichloromethyl)-4-pyridineethanol (also known as PETCM) is a chemical compound used in cell biology research to induce apoptosis, or programmed cell death.[1] Its primary mechanism of action is the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[1] By activating caspase-3, it triggers a cascade of events leading to characteristic morphological and biochemical changes associated with apoptosis.

Q2: What are the recommended storage conditions for alpha-(trichloromethyl)-4-pyridineethanol?

The compound in its solid form is typically stored at room temperature.[1] However, for long-term storage or when in solution, it is advisable to store it at -20°C to minimize potential degradation. It is also recommended to protect the compound from light and moisture.

Q3: What solvents can be used to dissolve alpha-(trichloromethyl)-4-pyridineethanol?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of alpha-(trichloromethyl)-4-pyridineethanol. For cell-based assays, it is crucial to dilute the DMSO stock solution in culture medium to a final DMSO concentration that is non-toxic to the cells (typically less than 0.5%).

Q4: How stable is alpha-(trichloromethyl)-4-pyridineethanol in solution?

Specific stability data for alpha-(trichloromethyl)-4-pyridineethanol in various solutions is not extensively documented in publicly available literature. As a general precaution, it is recommended to prepare fresh solutions for each experiment or to use aliquots of a stock solution stored at -20°C to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions may be influenced by pH and the presence of nucleophiles. The trichloromethyl carbinol group can be susceptible to hydrolysis under certain conditions.

Troubleshooting Guides

This section addresses common issues that may arise during experiments using alpha-(trichloromethyl)-4-pyridineethanol.

Issue 1: Inconsistent or No Induction of Apoptosis
Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of alpha-(trichloromethyl)-4-pyridineethanol. Ensure proper storage of the solid compound and stock solutions (see storage recommendations).
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Cell Line Resistance Some cell lines may be resistant to apoptosis induction by this compound. Verify the expression and functionality of key components of the apoptotic pathway (e.g., caspase-3) in your cell line.
Suboptimal Treatment Time Conduct a time-course experiment to identify the optimal duration of treatment for observing apoptosis.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not affecting cell viability or the activity of the compound.
Issue 2: High Background Apoptosis in Control Group
Possible Cause Troubleshooting Step
Cell Culture Conditions Ensure cells are healthy and not overgrown before starting the experiment. Subculture cells at an appropriate density.
Solvent Toxicity Test the effect of the solvent alone on cell viability and apoptosis at the concentration used in the experiment.
Contamination Check cell cultures for any signs of microbial contamination.
Issue 3: Variability Between Replicates
Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting of the compound, reagents, and cells.
Uneven Cell Seeding Ensure a uniform cell suspension and proper mixing before seeding cells into multi-well plates.
Edge Effects in Plates To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile medium.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Weighing: Accurately weigh the desired amount of alpha-(trichloromethyl)-4-pyridineethanol powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: General Caspase-3 Activity Assay (Fluorometric)

This protocol provides a general guideline. Specific details may vary depending on the commercial kit used.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of alpha-(trichloromethyl)-4-pyridineethanol. Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Cell Lysis: Lyse the cells according to the assay kit's instructions to release cellular contents, including caspases.

  • Substrate Addition: Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

  • Incubation: Incubate the plate at 37°C, protected from light, to allow for the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Data Presentation

Table 1: Example of Dose-Response Data for Caspase-3 Activation
Concentration of alpha-(trichloromethyl)-4-pyridineethanol (µM)Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
1User-defined value
5User-defined value
10User-defined value
25User-defined value
50User-defined value
Table 2: Stability of alpha-(trichloromethyl)-4-pyridineethanol in Solution
Storage ConditionTime PointRemaining Compound (%)
Room Temperature (in DMSO)Day 1User-defined value
Day 7User-defined value
4°C (in aqueous buffer)Day 1User-defined value
Day 7User-defined value
-20°C (in DMSO)Month 1User-defined value
Month 6User-defined value

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) treat_cells Treat Cells with Compound prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate_treat Incubate treat_cells->incubate_treat lyse_cells Lyse Cells incubate_treat->lyse_cells add_substrate Add Caspase-3 Substrate lyse_cells->add_substrate incubate_assay Incubate add_substrate->incubate_assay read_plate Measure Fluorescence incubate_assay->read_plate analyze_data Calculate Fold Increase read_plate->analyze_data

Caption: Workflow for a typical caspase-3 activity assay.

degradation_pathway compound Alpha-(trichloromethyl)-4-pyridineethanol hydrolysis Hydrolysis compound->hydrolysis H2O, pH oxidation Oxidation compound->oxidation [O] product1 Di-chlorinated Intermediate hydrolysis->product1 product3 Pyridine-N-oxide oxidation->product3 product2 Carboxylic Acid Derivative product1->product2

Caption: Hypothetical degradation pathways of the compound.

logical_relationship start Inconsistent Apoptosis Induction c1 Is the stock solution fresh? start->c1 c2 Is the concentration optimal? c1->c2 Yes sol1 Prepare fresh stock solution c1->sol1 No c3 Is the cell line sensitive? c2->c3 Yes sol2 Perform dose-response c2->sol2 No c4 Is the treatment time sufficient? c3->c4 Yes sol3 Verify cell line sensitivity c3->sol3 No sol4 Perform time-course c4->sol4 No

References

Technical Support Center: Alpha-(trichloromethyl)-4-pyridineethanol Treatment Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell line resistance to Alpha-(trichloromethyl)-4-pyridineethanol, also known as Nifurtimox.

Troubleshooting Guide

Developing stable, drug-resistant cell lines is a process that can present several challenges. The following table outlines common issues, their potential causes, and solutions to get your experiments back on track.

Issue Potential Cause(s) Recommended Solution(s)
Massive Cell Death After Increasing Drug Concentration Drug concentration increased too quickly.Decrease the fold-increase of the drug concentration at each step. A 1.5 to 2.0-fold increase is a good starting point.[1] Ensure you have frozen stocks of cells from the previous, lower concentration to restart the selection process if needed.[1]
Cells are highly sensitive to the drug's cytotoxic effects.Start the drug selection process at a lower concentration, such as the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[2]
Resistant Phenotype is Lost Over Time in Drug-Free Media The resistance mechanism is transient and not genetically stable.Maintain a low concentration of Alpha-(trichloromethyl)-4-pyridineethanol in the culture medium to ensure continuous selective pressure. Some cell lines may require repeat pulse treatments after a certain number of passages.[3]
Heterogeneous population with a mix of resistant and sensitive cells.Perform single-cell cloning by limiting dilution to isolate a pure population of resistant cells.[2]
High Variability in Experimental Results Inconsistent cell health or passage number.Use cells within a consistent, narrow range of passage numbers for all experiments. Regularly check for mycoplasma contamination.
Instability of the resistant phenotype.Periodically re-evaluate the IC50 of the resistant cell line to ensure the resistance level is being maintained.
IC50 of the "Resistant" Line is Not Significantly Higher Than the Parental Line Insufficient duration of drug exposure.The process of developing a drug-resistant cell line can take several weeks to months.[1][4] Continue the stepwise increase in drug concentration.
The drug concentration is not high enough to select for highly resistant cells.Gradually increase the drug concentration over time. A 3- to 10-fold increase in IC50 compared to the parental cell line is generally considered evidence of resistance.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Alpha-(trichloromethyl)-4-pyridineethanol (Nifurtimox)?

Alpha-(trichloromethyl)-4-pyridineethanol (Nifurtimox) is a nitrofuran compound.[5] Its mechanism of action involves cellular nitroreductases that reduce its nitro group, leading to the formation of nitro radicals and reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[6][7] This increase in oxidative stress can cause damage to cellular components, including DNA, leading to cell cycle arrest and apoptosis.[5][6] In some cancer cells, it has been shown to inhibit AKT phosphorylation.[5] Under hypoxic conditions, its cytotoxic effects can be enhanced.[8]

Q2: What are the common mechanisms of cell line resistance to cytotoxic drugs?

Cell lines can develop resistance to drugs like Alpha-(trichloromethyl)-4-pyridineethanol through various mechanisms, including:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration.[9]

  • Genetic Mutations: Alterations in the drug's molecular target can prevent the drug from binding effectively.[9]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug and promote survival.[10]

  • Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage can lead to resistance.

  • Alterations in Drug Metabolism: Changes in the activity of enzymes that metabolize the drug can lead to its inactivation.

Q3: How do I establish a new Alpha-(trichloromethyl)-4-pyridineethanol resistant cell line?

The most common method is through continuous exposure to gradually increasing concentrations of the drug.[1][11] A general protocol is outlined in the "Experimental Protocols" section below. This process involves a stepwise increase in drug concentration, allowing the cell population to adapt and select for resistant cells.[1]

Q4: How can I confirm that my cell line is truly resistant?

Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental (sensitive) cell line using a cell viability assay.[1][11] A significantly higher IC50 value in the resistant line indicates successful development of resistance.[1] The resistance index (RI) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI greater than 1 indicates increased tolerance.[2]

Q5: Should I keep the drug in the culture medium at all times?

This depends on the stability of the resistant phenotype. Some drug-resistant cell lines are stable and can be maintained in drug-free medium, while others may require the continuous presence of the drug at a maintenance concentration to retain their resistance.[3] It is recommended to test the stability of your resistant cell line by culturing it without the drug for several passages and then re-testing the IC50.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from your experiments.

Cell LineIC50 (µM) of Alpha-(trichloromethyl)-4-pyridineethanolResistance Index (RI)Doubling Time (hours)
Parental (Sensitive) e.g., 5 µM1.0e.g., 24 hours
Resistant e.g., 50 µM10.0e.g., 36 hours

Note: The values in this table are examples. You should determine these values experimentally for your specific cell lines.

Experimental Protocols

Protocol 1: Establishing an Alpha-(trichloromethyl)-4-pyridineethanol Resistant Cell Line

This protocol describes a stepwise method for generating a drug-resistant cell line.

  • Determine the initial IC50: First, determine the IC50 of the parental cell line to Alpha-(trichloromethyl)-4-pyridineethanol using a cell viability assay (e.g., MTT or CCK-8 assay).[11]

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the drug at a concentration equal to the IC10 or IC20.[2]

  • Stepwise Concentration Increase: Once the cells have reached 80% confluency and are growing stably, passage them and increase the drug concentration by 1.5 to 2.0-fold.[1]

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and stable growth. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[2]

  • Cryopreservation: It is crucial to cryopreserve cells at each stage of the selection process.[1][4]

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the drug, confirm the level of resistance by determining the new IC50 and calculating the Resistance Index (RI).[2]

Protocol 2: Cell Viability Assay (CCK-8)

This protocol outlines the steps for a Cell Counting Kit-8 (CCK-8) assay to determine the IC50.

  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.[2][11]

  • Drug Treatment: Replace the medium with fresh medium containing a serial dilution of Alpha-(trichloromethyl)-4-pyridineethanol. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.[1]

  • CCK-8 Reagent: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.[11]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and use non-linear regression to determine the IC50 value.[1]

Visualizations

G cluster_workflow Experimental Workflow for Developing Resistant Cell Lines start Start with Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture_low Culture in Low Drug Concentration (IC10-IC20) ic50_initial->culture_low check_growth Stable Growth? culture_low->check_growth reduce_conc Reduce Concentration culture_low->reduce_conc High Cell Death check_growth->culture_low No increase_conc Increase Drug Concentration check_growth->increase_conc Yes cell_death High Cell Death cryopreserve Cryopreserve Cells increase_conc->cryopreserve confirm_resistance Confirm Resistance (New IC50) increase_conc->confirm_resistance cryopreserve->culture_low end Resistant Cell Line Established confirm_resistance->end reduce_conc->culture_low

Caption: Workflow for generating drug-resistant cell lines.

G cluster_mechanisms Common Mechanisms of Drug Resistance drug Alpha-(trichloromethyl)-4- pyridineethanol cell Cell Membrane drug->cell target_mutation Target Mutation drug->target_mutation dna_repair Enhanced DNA Repair drug->dna_repair bypass_pathways Activation of Bypass Pathways drug->bypass_pathways metabolism Altered Drug Metabolism drug->metabolism efflux Increased Drug Efflux (e.g., P-glycoprotein) cell->efflux resistance Drug Resistance target_mutation->resistance dna_repair->resistance bypass_pathways->resistance metabolism->resistance

Caption: Mechanisms of cellular drug resistance.

G cluster_troubleshooting Troubleshooting Logic issue Issue Encountered cause1 Potential Cause 1 issue->cause1 cause2 Potential Cause 2 issue->cause2 solution1 Solution 1 cause1->solution1 solution2 Solution 2 cause1->solution2 solution3 Solution 3 cause2->solution3

Caption: A logical approach to troubleshooting experiments.

References

Validation & Comparative

A Comparative Guide to Apoptosis Induction: Alpha-(trichloromethyl)-4-pyridineethanol (PETCM) versus Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two chemical compounds, Alpha-(trichloromethyl)-4-pyridineethanol (also known as PETCM) and Staurosporine, used for the induction of apoptosis in experimental settings. We will delve into their mechanisms of action, present available data in a comparative format, and provide detailed experimental protocols for their use.

Introduction to Apoptosis Inducers

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. The ability to induce apoptosis is a valuable tool in biomedical research, particularly in cancer biology and drug discovery. Staurosporine has long been a standard, albeit non-specific, tool for inducing apoptosis in a wide variety of cell types. Alpha-(trichloromethyl)-4-pyridineethanol (this compound) represents a more targeted approach to apoptosis induction.

Mechanism of Action

The two compounds induce apoptosis through distinct molecular pathways.

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a small molecule that functions as a caspase-3 activator . Its mechanism involves the inhibition of the oncoprotein ProT, which normally prevents the formation of the apoptosome. By inhibiting ProT, this compound facilitates the assembly of the apoptosome complex (composed of Apaf-1, cytochrome c, and procaspase-9), leading to the activation of caspase-9, which in turn cleaves and activates the executioner caspase-3. This targeted action directly engages the intrinsic apoptotic pathway.

Staurosporine , on the other hand, is a broad-spectrum protein kinase inhibitor [1][2]. Its pro-apoptotic effect is a consequence of inhibiting a wide range of kinases, which disrupts normal cellular signaling and leads to the activation of both intrinsic and extrinsic apoptotic pathways. Staurosporine-induced apoptosis can be both caspase-dependent and caspase-independent and has been observed to activate initiator caspases such as caspase-8 and caspase-9, ultimately converging on the activation of executioner caspases like caspase-3[1][3][4]. At later time points, Staurosporine can also induce a lytic form of cell death known as PANoptosis.

Performance Comparison

FeatureAlpha-(trichloromethyl)-4-pyridineethanol (this compound)Staurosporine
Primary Target ProT (oncoprotein)Multiple Protein Kinases[1][2]
Mechanism Caspase-3 activation via apoptosome formationBroad kinase inhibition leading to activation of multiple apoptotic pathways[1][3][4]
Specificity More targeted to the intrinsic apoptotic pathwayNon-specific, affects numerous signaling pathways
Known Side Effects Not well-documented in publicly available literatureOff-target effects due to broad kinase inhibition

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways activated by this compound and Staurosporine to induce apoptosis.

PETCM_Pathway This compound This compound ProT ProT This compound->ProT inhibits Apoptosome Apoptosome (Apaf-1, Cytochrome c, Procaspase-9) ProT->Apoptosome inhibits Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathway for apoptosis induction.

Staurosporine_Pathway Staurosporine Staurosporine PKs Protein Kinases Staurosporine->PKs inhibits Intrinsic Intrinsic Pathway (Mitochondrial) PKs->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) PKs->Extrinsic Caspase9 Activated Caspase-9 Intrinsic->Caspase9 activates Caspase8 Activated Caspase-8 Extrinsic->Caspase8 activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Staurosporine signaling pathway for apoptosis induction.

Experimental Protocols

To enable a direct comparison of this compound and Staurosporine, the following experimental protocols are provided.

General Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, Jurkat) in appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare stock solutions of this compound and Staurosporine in a suitable solvent (e.g., DMSO).

  • Treatment: The following day, treat the cells with a range of concentrations of this compound and Staurosporine. A vehicle control (DMSO) should be included. A typical concentration for Staurosporine is 1 µM, with incubation times ranging from 3 to 24 hours, depending on the cell line[1][2][5]. Optimal concentrations and incubation times for this compound would need to be determined empirically.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the key executioner caspase, caspase-3.

Workflow Diagram:

Caspase_Assay_Workflow Start Treat cells with This compound or Staurosporine Lyse Lyse cells to release intracellular contents Start->Lyse Add_Substrate Add DEVD-pNA (colorimetric substrate) Lyse->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure absorbance at 405 nm Incubate->Measure Analyze Analyze data and compare activities Measure->Analyze

Caption: Workflow for a colorimetric caspase-3 activity assay.

Protocol:

  • After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

  • Transfer the cell lysates to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

AnnexinV_Workflow Start Treat cells with This compound or Staurosporine Harvest Harvest and wash cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Following treatment, harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow Diagram:

TUNEL_Workflow Start Treat cells with This compound or Staurosporine Fix_Perm Fix and permeabilize cells Start->Fix_Perm Label Label DNA breaks with TdT and BrdUTP Fix_Perm->Label Stain Stain with fluorescently labeled anti-BrdU antibody Label->Stain Analyze Analyze by fluorescence microscopy or flow cytometry Stain->Analyze

Caption: Workflow for the TUNEL assay.

Protocol:

  • After treatment, fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a permeabilization reagent (e.g., 0.25% Triton X-100 in PBS)[3].

  • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP).

  • Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

  • Analyze the cells by fluorescence microscopy or flow cytometry to quantify the number of TUNEL-positive (apoptotic) cells.

Conclusion

Both Alpha-(trichloromethyl)-4-pyridineethanol (this compound) and Staurosporine are effective inducers of apoptosis. Staurosporine acts as a broad-spectrum kinase inhibitor, making it a potent but non-specific tool. This compound, by targeting the apoptosome machinery, offers a more specific mechanism for inducing the intrinsic apoptotic pathway. The choice between these two compounds will depend on the specific research question. For general apoptosis induction, Staurosporine is a well-established tool. For studies requiring a more targeted activation of the caspase cascade with potentially fewer off-target effects, this compound may be a more suitable choice. The provided experimental protocols offer a framework for conducting a direct comparative analysis of these two compounds in your own research setting.

References

Specificity of Alpha-(trichloromethyl)-4-pyridineethanol for caspase-3 over other caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of common caspase-3 inhibitors. While the initially requested compound, Alpha-(trichloromethyl)-4-pyridineethanol, could not be identified in scientific literature, this guide focuses on three well-characterized peptide-based inhibitors: Ac-DEVD-CHO, Z-DEVD-FMK, and Ac-DNLD-CHO. The objective is to furnish researchers with the necessary data and methodologies to select the most appropriate inhibitor for their experimental needs, with a strong emphasis on selectivity for caspase-3 over other caspase family members.

Introduction to Caspase-3 and Its Inhibition

Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of numerous cellular substrates that lead to the characteristic morphological and biochemical changes of programmed cell death.[1][2] Its central role in apoptosis makes it a significant target for therapeutic intervention in various diseases, including neurodegenerative disorders and cancer. The development of selective caspase-3 inhibitors is crucial for dissecting its specific roles in complex biological processes and for the development of targeted therapies.

Comparison of Caspase-3 Inhibitor Specificity

The ideal caspase-3 inhibitor should exhibit high potency towards caspase-3 while demonstrating minimal activity against other caspases, particularly the closely related executioner caspase-7 and initiator caspases (e.g., caspase-8 and -9). The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of Ac-DEVD-CHO, Z-DEVD-FMK, and the highly selective Ac-DNLD-CHO against a panel of caspases.

InhibitorCaspase-1 (IC₅₀/Kᵢ)Caspase-2 (Kᵢ)Caspase-3 (IC₅₀/Kᵢ)Caspase-6 (IC₅₀)Caspase-7 (IC₅₀/Kᵢ)Caspase-8 (IC₅₀/Kᵢ)Caspase-9 (Kᵢ)Caspase-10 (IC₅₀)
Ac-DEVD-CHO -1.7 µM[3]0.23 nM (Kᵢ)[4]-1.6 nM (Kᵢ)[4]0.597 nM (Kᵢᵃᵖᵖ)[5]1.35 nM (Kᵢᵃᵖᵖ)[5]-
Z-DEVD-FMK --Potent inhibitorInhibited[6]Inhibited[6]Inhibited[6]-Inhibited[6]
Ac-DNLD-CHO >200 nM (Kᵢᵃᵖᵖ)[5]-0.68 nM (Kᵢᵃᵖᵖ)[5]-55.7 nM (Kᵢᵃᵖᵖ)[5]>200 nM (Kᵢᵃᵖᵖ)[5]>200 nM (Kᵢᵃᵖᵖ)[5]-

Ac-DEVD-CHO is a potent reversible aldehyde inhibitor of caspase-3 and caspase-7.[3][4] It is widely used but exhibits significant cross-reactivity with other caspases, including initiator caspases.[5]

Z-DEVD-FMK is a cell-permeable, irreversible inhibitor of caspase-3. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the caspase. While effective, FMK-based inhibitors can lack selectivity and may have off-target effects.[7]

Ac-DNLD-CHO was designed for enhanced selectivity for caspase-3.[5] It shows significantly weaker inhibition of caspase-7 and minimal activity against caspases-8 and -9, making it a more specific tool for studying caspase-3 function.[5]

Signaling Pathway of Caspase-3 Activation

Caspase-3 is activated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 activation Procaspase8 Pro-caspase-8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cleavage Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Caspase9->Procaspase3 cleavage Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Experimental Protocols

Fluorometric Assay for Caspase-3 Activity and Inhibitor Screening

This protocol describes a method for determining caspase-3 activity and screening for inhibitors using a fluorogenic substrate, such as Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin).[8]

Materials:

  • Cell lysate or purified active caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC, 10 mM stock in DMSO)

  • Test inhibitors (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X Caspase Assay Buffer. Just before use, add DTT to a final concentration of 10 mM.

    • Dilute the fluorogenic substrate to a working concentration of 50 µM in Caspase Assay Buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) or purified active caspase-3 to each well.

    • For inhibitor screening, add 1 µL of the desired inhibitor dilution to the wells and incubate for 10-30 minutes at 37°C. For a control, add 1 µL of DMSO.

    • To initiate the reaction, add 50 µL of the 2X Caspase Assay Buffer containing the fluorogenic substrate to each well.

  • Measurement:

    • Immediately read the fluorescence in a plate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • Continue to take readings every 5-10 minutes for 1-2 hours at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • To determine the IC₅₀ value of an inhibitor, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Caspase Inhibitor Selectivity Profiling

Inhibitor_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Serial Dilutions Plate_Setup Set up 96-well plates (one for each caspase) Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare Active Caspase Panel (Caspase-1 to -10) Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Specific Fluorogenic Substrates Add_Substrate Add corresponding fluorogenic substrate Substrate_Prep->Add_Substrate Add_Enzyme Add specific caspase to each plate Plate_Setup->Add_Enzyme Add_Inhibitor Add inhibitor dilutions Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate at 37°C Add_Inhibitor->Incubate_Inhibitor Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Kinetic fluorescence reading Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 values for each caspase Plot_Data->Determine_IC50 Compare_Selectivity Compare IC50 values to determine selectivity Determine_IC50->Compare_Selectivity

Caption: Workflow for determining caspase inhibitor selectivity.

Conclusion

The selection of a caspase-3 inhibitor should be guided by the specific requirements of the experiment. For general inhibition of apoptosis where high specificity is not paramount, Ac-DEVD-CHO or Z-DEVD-FMK may be suitable. However, for studies aiming to elucidate the specific roles of caspase-3, a highly selective inhibitor such as Ac-DNLD-CHO is recommended to minimize off-target effects and ensure the observed phenotype is a direct result of caspase-3 inhibition. The provided experimental protocols offer a framework for researchers to empirically determine the activity and selectivity of these and other caspase inhibitors in their own experimental systems.

References

Comparative Efficacy of Alpha-(trichloromethyl)-4-pyridineethanol and Standard Antiparasitic Agents in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Alpha-(trichloromethyl)-4-pyridineethanol against established antiparasitic drugs, nitazoxanide and miltefosine, based on available in vivo data for the latter compounds. Due to the lack of specific in vivo efficacy data for Alpha-(trichloromethyl)-4-pyridineethanol, this comparison is based on the known biological activities of pyridine derivatives and the performance of standard-of-care agents in relevant disease models.

Executive Summary

Alpha-(trichloromethyl)-4-pyridineethanol is a pyridine derivative. Compounds within this class have demonstrated a wide range of biological activities, including antimicrobial and antiparasitic effects. This guide evaluates its potential by comparing it to two well-characterized antiparasitic drugs:

  • Nitazoxanide: A broad-spectrum antiparasitic agent used for the treatment of cryptosporidiosis and giardiasis.

  • Miltefosine: An oral medication for the treatment of leishmaniasis.

The following sections detail the in vivo efficacy, experimental protocols, and mechanisms of action for nitazoxanide and miltefosine, providing a benchmark for the potential evaluation of new chemical entities like Alpha-(trichloromethyl)-4-pyridineethanol.

In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of nitazoxanide and miltefosine in preclinical models.

Table 1: In Vivo Efficacy of Nitazoxanide in a Mouse Model of Cryptosporidiosis
Treatment GroupDosageAdministration RouteOocyst Shedding Reduction (%)Animal ModelReference
Nitazoxanide100 mg/kg/dayOralNot effectiveImmunocompromised (SCID) mice[1]
Nitazoxanide200 mg/kg/dayOralNot effectiveImmunocompromised (SCID) mice[1]
Nitazoxanide + CGSPS18 (25%)Not specifiedNot specified90.8Infected mice[2]
Table 2: In Vivo Efficacy of Miltefosine in a Mouse Model of Leishmaniasis
Treatment GroupDosageAdministration RouteParasite Load ReductionAnimal ModelReference
Miltefosine2.5 mg/kg/day for 28 daysOralSignificant healing of lesionsBALB/c mice with L(V)p infection[3]
Miltefosine15, 5, and 1.6 mg/kg/doseOralPotentiated with amphotericin BNot specified[3]
Miltefosine50 mg thrice daily for 28 daysOralRapid, log-linear decline of ~1 log/week (for L. major)CL patients (L. major and L. infantum)[4]

Experimental Protocols

Cryptosporidiosis Mouse Model

Objective: To evaluate the efficacy of a test compound against Cryptosporidium parvum infection in mice.

Animal Model: Immunocompromised mice (e.g., SCID or IFN-γ knockout) are commonly used as they sustain the infection.

Infection:

  • Cryptosporidium parvum oocysts are obtained from the feces of infected calves.

  • Mice are orally inoculated with a suspension containing a specific number of oocysts (e.g., 10^6 oocysts).

Treatment:

  • Treatment with the test compound (e.g., nitazoxanide) or vehicle control is initiated a few days post-infection.

  • The compound is administered orally daily for a specified duration (e.g., 10 days).

Evaluation of Efficacy:

  • Fecal oocyst shedding is monitored daily or at specific intervals.

  • Oocysts in fecal samples are quantified using methods such as immunofluorescence microscopy or flow cytometry.[5]

  • A reduction in oocyst shedding in the treated group compared to the control group indicates efficacy.

Leishmaniasis Mouse Model

Objective: To assess the efficacy of a test compound against Leishmania species in mice.

Animal Model: BALB/c mice are a commonly used inbred strain susceptible to Leishmania infection.

Infection:

  • Leishmania promastigotes are cultured in vitro.

  • Mice are infected with a specific number of stationary-phase promastigotes (e.g., 10^5) via intradermal injection into the ear or subcutaneous injection into the footpad.[3][6]

Treatment:

  • Once lesions are established, treatment with the test compound (e.g., miltefosine) or control is initiated.

  • The compound is administered, for instance, orally on a daily basis for a set period (e.g., 28 days).[3]

Evaluation of Efficacy:

  • Lesion size is measured regularly using a caliper.

  • At the end of the experiment, the parasite burden in the infected tissue (e.g., ear, footpad) and draining lymph nodes is determined by limiting dilution assay or qPCR.[3][4]

  • A reduction in lesion size and parasite load in the treated group compared to the control group indicates efficacy.

Mechanism of Action and Signaling Pathways

Nitazoxanide

Nitazoxanide's primary mechanism of action against anaerobic parasites and bacteria is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system.[1][2][7][8] This enzyme is crucial for the anaerobic energy metabolism of these organisms. By inhibiting PFOR, nitazoxanide disrupts the electron transfer reactions essential for energy production, leading to parasite death.

Nitazoxanide_Mechanism Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR AcetylCoA Acetyl-CoA PFOR->AcetylCoA Energy Energy Production AcetylCoA->Energy Nitazoxanide Nitazoxanide Nitazoxanide->PFOR Inhibits

Nitazoxanide inhibits the PFOR enzyme, disrupting energy metabolism.

Miltefosine

The mechanism of action of miltefosine is multifactorial and involves the disruption of lipid metabolism and cell membrane integrity in Leishmania parasites.[7] It is known to interfere with phosphatidylcholine biosynthesis and induce apoptosis-like cell death in the parasite.

Miltefosine_Mechanism Miltefosine Miltefosine Lipid_Metabolism Lipid Metabolism (Phosphatidylcholine biosynthesis) Miltefosine->Lipid_Metabolism Disrupts Cell_Membrane Parasite Cell Membrane Integrity Miltefosine->Cell_Membrane Disrupts Lipid_Metabolism->Cell_Membrane Apoptosis Apoptosis-like Cell Death Cell_Membrane->Apoptosis

Miltefosine disrupts lipid metabolism and cell membrane integrity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vivo evaluation of a novel antiparasitic compound.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., BALB/c mice) start->animal_model parasite_culture Culture Parasites (e.g., Leishmania promastigotes) start->parasite_culture infection Infect Animals animal_model->infection parasite_culture->infection grouping Randomize into Treatment & Control Groups infection->grouping treatment Administer Test Compound & Vehicle Control grouping->treatment monitoring Monitor Disease Progression (e.g., Lesion Size) treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Quantify Parasite Burden (e.g., qPCR, Limiting Dilution) endpoint->analysis data_analysis Statistical Analysis analysis->data_analysis conclusion Draw Conclusions on Efficacy data_analysis->conclusion

General workflow for in vivo antiparasitic drug testing.

References

A Comparative Analysis of Pyridine Derivatives in Apoptosis Induction for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pro-apoptotic efficacy of Imidazo[1,2-a]pyridines and Pyrano[3,2-c]pyridines in various cancer cell lines, supported by experimental data and mechanistic insights.

This guide provides a comparative overview of two prominent classes of pyridine derivatives—Imidazo[1,2-a]pyridines and Pyrano[3,2-c]pyridines—and their effectiveness in inducing apoptosis, a critical mechanism for anti-cancer therapies. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their performance, the signaling pathways they modulate, and the experimental methods used to evaluate their efficacy.

Comparative Performance in Cancer Cell Lines

The anti-proliferative activity of various Imidazo[1,2-a]pyridine and Pyrano[3,2-c]pyridine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridines Compound 6 A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical)35.0[1]
IP-5 HCC1937 (Breast)45[2][3]
IP-6 HCC1937 (Breast)47.7[2][3]
La23 HeLa (Cervical)15.32[4]
Pyrano[3,2-c]pyridines 4-CP.P MCF-7 (Breast)60[5]
P.P MCF-7 (Breast)100[5]
3-NP.P MCF-7 (Breast)140[5]
TPM.P MCF-7 (Breast)180[5]
Formimidate 5 HCT-116 (Colon)5.2[6]
HepG-2 (Liver)3.4[6]
MCF-7 (Breast)1.4[6]
3-Cyano-2-Substituted Pyridines Benzohydrazide 9a MCF-7 (Breast)2[7]
HCT-116 (Colon)7.12[7]

Signaling Pathways in Apoptosis Induction

The induction of apoptosis by these pyridine derivatives is mediated through distinct signaling cascades. Imidazo[1,2-a]pyridines often target the PI3K/Akt/mTOR pathway, a central regulator of cell survival, and can also act through p53-mediated mechanisms. In contrast, some Pyrano[3,2-c]pyridines have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, leading to the downstream suppression of pro-survival signals and the activation of apoptosis.

G Apoptotic Signaling Pathways of Pyridine Derivatives cluster_0 Imidazo[1,2-a]pyridines cluster_1 Pyrano[3,2-c]pyridines Imidazo Imidazo[1,2-a] pyridines PI3K PI3K Imidazo->PI3K Inhibits p53_I p53 Imidazo->p53_I Activates Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Apoptosis_I Apoptosis mTOR->Apoptosis_I Inhibition leads to Bax_I Bax p53_I->Bax_I Upregulates Bax_I->Apoptosis_I Pyrano Pyrano[3,2-c] pyridines EGFR EGFR/VEGFR-2 Pyrano->EGFR Inhibits SurvivalPathways Pro-Survival Pathways EGFR->SurvivalPathways Blocks Activation Apoptosis_P Apoptosis SurvivalPathways->Apoptosis_P Inhibition leads to

Fig. 1: Apoptotic signaling pathways of pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess apoptosis induction by pyridine derivatives.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), is used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.

  • Procedure:

    • Cell Culture and Treatment: Seed cells (e.g., MCF-7, A549) in 6-well plates and culture until they reach approximately 80% confluency. Treat the cells with various concentrations of the pyridine derivatives for the desired time (e.g., 24, 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

G Annexin V-FITC/PI Apoptosis Assay Workflow A 1. Cell Treatment (Pyridine Derivatives) B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with ice-cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate 15 min in the dark E->F G 7. Analyze by Flow Cytometry F->G

Fig. 2: Workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Procedure:

    • Cell Preparation: Harvest and wash approximately 1 x 10^6 cells with PBS as described above.

    • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

    • Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS.

    • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes.

    • PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well.

    • Incubation: Incubate at room temperature for 5-10 minutes.

    • Analysis: Analyze the samples by flow cytometry, collecting the PI fluorescence signal on a linear scale.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family members (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Procedure:

    • Protein Extraction: After treatment with pyridine derivatives, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Protein Quantification: Determine the total protein concentration of the lysates using a protein assay, such as the BCA assay.

    • Sample Preparation: Mix the protein lysates with Laemmli loading buffer and heat at 95°C for 5 minutes to denature the proteins.

    • Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by molecular weight.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

G Western Blotting Logical Flow A Protein Extraction from Treated Cells B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Separation by Size) B->C D Membrane Transfer (PVDF/Nitrocellulose) C->D E Blocking (Non-specific Sites) D->E F Primary Antibody (e.g., anti-Bax) E->F G Secondary Antibody (HRP-conjugated) F->G H Chemiluminescent Detection G->H

Fig. 3: Logical flow of the Western blotting protocol.

References

Comparative Analysis of Apoptosis Induction: A Focus on Cytochrome c Independence with Alpha-(trichloromethyl)-4-pyridineethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of apoptosis induction pathways, with a specific focus on the novel compound Alpha-(trichloromethyl)-4-pyridineethanol. Experimental data for well-characterized apoptotic inducers are presented to offer a clear comparison and to highlight the unique, cytochrome c-independent mechanism of Alpha-(trichloromethyl)-4-pyridineethanol.

Introduction to Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The intrinsic pathway of apoptosis is classically mediated by the release of cytochrome c from the mitochondria, which triggers a cascade of caspase activation.[1][2][3] However, alternative, cytochrome c-independent pathways of apoptosis are also known to exist. This guide explores the mechanism of a novel compound, Alpha-(trichloromethyl)-4-pyridineethanol, which has been shown to induce apoptosis without the involvement of cytochrome c, and compares it to classical inducers that act via the mitochondrial pathway.

Comparison of Apoptotic Pathways

The following table summarizes the key differences between the cytochrome c-dependent and independent apoptotic pathways. Doxorubicin and T-2 Toxin are presented as examples of classical inducers, while Alpha-(trichloromethyl)-4-pyridineethanol represents a cytochrome c-independent inducer.

FeatureCytochrome c-Dependent Pathway (e.g., Doxorubicin, T-2 Toxin)Cytochrome c-Independent Pathway (e.g., Alpha-(trichloromethyl)-4-pyridineethanol)
Trigger DNA damage, oxidative stress, growth factor withdrawal[4][5][6]Endoplasmic reticulum stress, granzyme A, direct caspase activation
Mitochondrial Involvement Outer membrane permeabilization and cytochrome c release[5][7][8]May or may not involve mitochondrial membrane potential changes, but no cytochrome c release[1][9]
Key Initiator Caspase Caspase-9[10][11][12]Caspase-8, Caspase-12
Apoptosome Formation Yes (Apaf-1, cytochrome c, pro-caspase-9)[7]No
Executioner Caspases Caspase-3, -6, -7[13]Caspase-3, -6, -7
Bax/Bak Involvement Oligomerization and pore formation in the mitochondrial outer membrane[14]May be involved in mitochondrial membrane permeabilization, but not for cytochrome c release
Inhibition by Bcl-2 Yes, Bcl-2 prevents mitochondrial outer membrane permeabilization[8]No, apoptosis proceeds even in the presence of high levels of Bcl-2

Signaling Pathways

The signaling pathways for cytochrome c-dependent and -independent apoptosis are distinct. The following diagrams illustrate these differences.

G cluster_0 Cytochrome c-Dependent Pathway (e.g., Doxorubicin) Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cytochrome c-Dependent Apoptotic Pathway.

G cluster_1 Cytochrome c-Independent Pathway (Alpha-(trichloromethyl)-4-pyridineethanol) CompoundX Alpha-(trichloromethyl)- 4-pyridineethanol ER_Stress Endoplasmic Reticulum Stress CompoundX->ER_Stress Caspase12 Caspase-12 Activation ER_Stress->Caspase12 Caspase3 Caspase-3 Activation Caspase12->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cytochrome c-Independent Apoptotic Pathway.

Experimental Protocols

To determine whether a compound induces apoptosis via a cytochrome c-dependent or -independent pathway, a series of experiments can be performed. The following is a generalized workflow and detailed protocols for key assays.

G cluster_2 Experimental Workflow Start Treat cells with test compound Cell_Viability Assess Cell Viability (e.g., MTT assay) Start->Cell_Viability Apoptosis_Detection Confirm Apoptosis (e.g., Annexin V staining) Cell_Viability->Apoptosis_Detection Cytochrome_C_Release Cytochrome c Release Assay (Western Blot of cytosolic fraction) Apoptosis_Detection->Cytochrome_C_Release Caspase_9_Activity Caspase-9 Activity Assay Cytochrome_C_Release->Caspase_9_Activity Dependent Cytochrome c-Dependent Cytochrome_C_Release->Dependent Yes Independent Cytochrome c-Independent Cytochrome_C_Release->Independent No Caspase_3_Activity Caspase-3 Activity Assay Caspase_9_Activity->Caspase_3_Activity

Caption: Workflow to Determine Apoptosis Pathway.

Cytochrome c Release Assay (Western Blot)

Objective: To detect the presence of cytochrome c in the cytosolic fraction of cells, indicating its release from the mitochondria.

Protocol:

  • Cell Treatment: Plate cells and treat with the test compound for various time points.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

  • Fractionation:

    • Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Western Blot:

    • Determine the protein concentration of the cytosolic fraction.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

    • A positive band for cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

Caspase-9 Activity Assay (Colorimetric)

Objective: To measure the activity of caspase-9, the initiator caspase in the cytochrome c-dependent pathway.

Protocol:

  • Cell Lysis: Prepare cell lysates from treated and untreated cells.

  • Assay Reaction:

    • In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-9 substrate Ac-LEHD-pNA.[10][12]

    • Incubate the plate at 37°C.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the amount of pNA released, which indicates caspase-9 activity.

Caspase-3 Activity Assay (Fluorometric)

Objective: To measure the activity of caspase-3, a key executioner caspase in both pathways.

Protocol:

  • Cell Lysis: Prepare cell lysates from treated and untreated cells.

  • Assay Reaction:

    • In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate DEVD-AFC.

    • Incubate the plate at 37°C.

  • Measurement:

    • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • The fluorescence intensity is proportional to the amount of AFC released, indicating caspase-3 activity.

Bax/Bak Oligomerization Assay

Objective: To detect the formation of Bax or Bak oligomers, a key step in mitochondrial outer membrane permeabilization.

Protocol:

  • Cell Lysis: Lyse cells in a CHAPS-containing buffer.

  • Cross-linking:

    • Treat the cell lysates with a chemical cross-linker (e.g., disuccinimidyl suberate) to stabilize protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cross-linked lysates with an antibody specific for the activated conformation of Bax or Bak.

    • Use protein A/G beads to pull down the antibody-protein complexes.

  • Western Blot:

    • Elute the proteins from the beads and separate them by SDS-PAGE.

    • Probe the membrane with a Bax or Bak antibody to detect monomers and oligomers.

Conclusion

The induction of apoptosis is a complex process with multiple signaling pathways. While the cytochrome c-dependent pathway is the most well-characterized, the existence of alternative, cytochrome c-independent mechanisms, as exemplified by the action of Alpha-(trichloromethyl)-4-pyridineethanol, provides new avenues for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for researchers to dissect the specific apoptotic pathway activated by novel compounds, which is crucial for the development of targeted therapies.

References

Unraveling the Biological Impact of Alpha-(trichloromethyl)-4-pyridineethanol: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the novel compound alpha-(trichloromethyl)-4-pyridineethanol, establishing a robust experimental design with appropriate controls is paramount to elucidating its true biological effects. This guide provides a framework for designing and interpreting control experiments to dissect the compound's mechanism of action, potential therapeutic efficacy, and off-target effects. Due to the limited publicly available data on alpha-(trichloromethyl)-4-pyridineethanol, this guide draws upon established principles of pharmacology and cell biology to propose a comprehensive set of control experiments.

Understanding the Need for Rigorous Controls

The inclusion of multiple, well-defined control groups is the cornerstone of rigorous scientific inquiry. In the context of studying a new chemical entity like alpha-(trichloromethyl)-4-pyridineethanol, controls serve to:

  • Isolate the Compound's Specific Effects: Distinguish the biological responses caused by the compound from those arising from the experimental system or vehicle used for delivery.

  • Establish a Baseline: Provide a reference point against which the effects of the compound can be quantitatively measured.

  • Identify Off-Target Effects: Determine if the observed effects are due to the intended mechanism of action or interactions with other cellular components.

  • Ensure Data Reproducibility: Validate findings and ensure that the observed results are not artifacts of a specific experimental setup.

Proposed Control Experiments for In Vitro Studies

The following table outlines key control experiments for in vitro studies aimed at characterizing the activity of alpha-(trichloromethyl)-4-pyridineethanol.

Experimental Question Primary Experiment Positive Control Negative Control Vehicle Control Rationale for Controls
Does the compound affect cell viability? Treat cells with a dose-range of alpha-(trichloromethyl)-4-pyridineethanol and measure viability (e.g., MTT, CellTiter-Glo).Treat cells with a known cytotoxic agent (e.g., staurosporine, doxorubicin).Treat cells with a known non-toxic, structurally related but inactive compound.Treat cells with the solvent used to dissolve the compound (e.g., DMSO, ethanol) at the same final concentration.To ensure the observed effects are due to the compound and not the solvent, and to benchmark its potency against a known standard.
Does the compound modulate a specific signaling pathway? Treat cells with the compound and measure the activation or inhibition of key pathway components (e.g., phosphorylation by Western blot, reporter gene assay).Treat cells with a known activator or inhibitor of the pathway of interest.Treat cells with an inhibitor of a downstream effector to confirm pathway dependence.Treat cells with the vehicle alone.To confirm that the assay is working as expected and to isolate the compound's effect on the specific pathway.
Does the compound bind to a specific target protein? Perform a binding assay (e.g., surface plasmon resonance, isothermal titration calorimetry) with the purified target protein and the compound.Use a known ligand for the target protein.Use a structurally unrelated protein that is not expected to bind the compound.Perform the assay with the vehicle alone.To demonstrate the specificity of the compound's interaction with its intended target.

Proposed Control Experiments for In Vivo Studies

For in vivo investigations in animal models, the following control experiments are crucial for validating the observed physiological and pathological changes.

Experimental Question Primary Experiment Positive Control Negative Control Vehicle Control Rationale for Controls
Does the compound show efficacy in a disease model? Administer a dose-range of the compound to the disease model and measure relevant endpoints.Administer a standard-of-care drug for the specific disease.Administer the compound to healthy, non-diseased animals.Administer the vehicle to the disease model.To compare the compound's efficacy to an established treatment and to ensure the observed effects are disease-specific and not due to general toxicity.
What is the pharmacokinetic profile of the compound? Administer the compound and collect blood/tissue samples at various time points to measure its concentration.Administer a compound with a known pharmacokinetic profile.Not applicable.Administer the vehicle and collect samples to establish baseline.To understand the absorption, distribution, metabolism, and excretion of the compound, which is critical for dose selection and interpretation of efficacy studies.
Does the compound cause any toxicity? Administer the compound at various doses and monitor for signs of toxicity (e.g., weight loss, behavioral changes, histopathology).Administer a known toxic compound.Administer the compound to a resistant animal strain, if available.Administer the vehicle.To identify potential adverse effects and determine the therapeutic window of the compound.

Visualizing Experimental Logic

To further clarify the relationships between different experimental components, the following diagrams illustrate a typical workflow for in vitro and in vivo studies.

in_vitro_workflow cluster_hypothesis Hypothesis Generation cluster_validation In Vitro Validation cluster_controls Control Groups H Compound modulates Target X V Cell-Based Assays H->V B Biochemical Assays H->B PC Positive Control V->PC NC Negative Control V->NC VC Vehicle Control V->VC B->PC B->NC B->VC

In Vitro Experimental Workflow

in_vivo_workflow cluster_preclinical Preclinical Model cluster_treatment Treatment Groups cluster_endpoints Outcome Assessment M Disease Animal Model T Compound Treatment M->T P Positive Control (Standard of Care) M->P V Vehicle Control M->V E Efficacy Endpoints T->E Tox Toxicity Assessment T->Tox P->E V->E V->Tox

Safety Operating Guide

Personal protective equipment for handling Alpha-(trichloromethyl)-4-pyridineethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Alpha-(trichloromethyl)-4-pyridineethanol. The following procedures are based on best practices for handling pyridine derivatives and chlorinated compounds.

Chemical Identifier:

Compound Name Alpha-(trichloromethyl)-4-pyridineethanol
Synonyms 1,1,1-trichloro-3-(4-pyridyl)propan-2-ol
Molecular Formula C8H8Cl3NO
CAS Number 10129-56-3

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

Protection Type Specification
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure full skin coverage.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of dust or vapors exists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling Procedures:

  • Work Area: Always handle Alpha-(trichloromethyl)-4-pyridineethanol within a certified chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Dispensing: When weighing or transferring the compound, use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions:

Parameter Recommendation
Temperature Store at room temperature.
Container Keep in a tightly sealed, properly labeled container.
Incompatibilities Store away from strong oxidizing agents.

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these guidelines to mitigate exposure and environmental contamination.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report all spills to the appropriate safety personnel.

Disposal Plan:

Dispose of Alpha-(trichloromethyl)-4-pyridineethanol and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds. Do not dispose of down the drain.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for handling this chemical and the logical relationships in assessing its risk.

G Figure 1: Chemical Handling Workflow A Receive and Log Chemical B Store in Designated Location A->B C Don Appropriate PPE B->C D Handle in Chemical Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste E->G H Remove and Clean PPE F->H G->H I Wash Hands H->I

Figure 1: Chemical Handling Workflow

G Figure 2: Risk Assessment Logic A Identify Chemical (Alpha-(trichloromethyl)-4-pyridineethanol) B Assess Hazards (Pyridine derivative, Chlorinated compound) A->B C Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Implement Control Measures (Fume Hood, PPE) C->D E Establish Emergency Procedures (Spill, Exposure) D->E F Review and Update Protocols E->F

Figure 2: Risk Assessment Logic

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.